Larixol
Description
Structure
3D Structure
Properties
CAS No. |
1438-66-0 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15-,16-,17-,19+,20+/m0/s1 |
InChI Key |
CLGDBTZPPRVUII-HROONELDSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@H](CC(=C)[C@@H]2CC[C@@](C)(C=C)O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
Synonyms |
(αS,1S,4S,4aS,8aR)-α-Ethenyldecahydro-4-hydroxy-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1α(R*),4β,4aβ,8aα]]-α-Ethenyldecahydro-4-hydroxy-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; (+)-Larixol |
Origin of Product |
United States |
Foundational & Exploratory
Larixol's Contested Mechanism of Action in Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larixol, a diterpene isolated from the root of Euphorbia formosana, has been investigated for its anti-inflammatory properties, particularly its effects on neutrophil activation. This technical guide provides an in-depth analysis of the proposed mechanism of action of this compound in human neutrophils, based on available scientific literature. Notably, the current body of research presents conflicting findings. One key study suggests that this compound inhibits neutrophil responses induced by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) by targeting the βγ subunit of the Gi-protein. This interference is proposed to disrupt downstream signaling cascades, leading to the attenuation of key neutrophil functions such as superoxide production, degranulation, and chemotaxis. However, a subsequent study challenges these findings, reporting no inhibitory effect of commercially sourced this compound on neutrophil activation mediated by fMLP or other G-protein coupled receptor (GPCR) agonists. This guide will present the detailed mechanistic data from the initial positive findings, including quantitative data and experimental protocols, while also prominently highlighting the contradictory evidence to provide a comprehensive and balanced overview of the current, unresolved state of this compound research in the context of neutrophil function.
Introduction
Neutrophils are critical effector cells of the innate immune system, playing a pivotal role in the host defense against pathogens.[1] Their activation is a tightly regulated process initiated by a variety of stimuli, including microbial products and host-derived chemoattractants.[1] Over-activation of neutrophils, however, can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases.[2][3][4] G-protein-coupled receptors (GPCRs), such as the formyl peptide receptor 1 (FPR1) that recognizes fMLP, are key regulators of neutrophil function. Consequently, molecules that modulate GPCR signaling pathways in neutrophils are of significant interest as potential anti-inflammatory therapeutics.
This compound is a diterpene that has been the subject of investigation for its potential to modulate neutrophil activity. This document synthesizes the available, albeit conflicting, data on its mechanism of action.
Proposed Mechanism of Action: Targeting the Gi-Protein βγ Subunit
The primary evidence for this compound's anti-inflammatory effect in neutrophils comes from a study by Lin et al. (2022), which suggests that this compound's mechanism of action is centered on the inhibition of fMLP-induced signaling by interfering with the βγ subunit of the heterotrimeric Gi-protein.
Upon fMLP binding to its receptor, FPR1, the associated Gi-protein dissociates into its Gαi and Gβγ subunits. These subunits then activate downstream effector molecules, initiating a signaling cascade that culminates in various cellular responses. The proposed model posits that this compound directly interferes with the interaction of the Gβγ subunit with its downstream targets, including Src kinase and Phospholipase Cβ (PLCβ). This disruption is believed to be the primary mode of this compound's inhibitory action on fMLP-stimulated neutrophils.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway inhibited by this compound in fMLP-stimulated neutrophils.
Caption: Proposed inhibitory mechanism of this compound on fMLP-induced neutrophil signaling.
Quantitative Data on this compound's Inhibitory Effects
The following tables summarize the quantitative data reported by Lin et al. (2022) regarding the inhibitory effects of this compound on various fMLP-induced neutrophil functions.
Table 1: Inhibitory Concentration (IC50) of this compound on Neutrophil Functions
| Neutrophil Function | Stimulant | This compound IC50 (µM) |
| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 |
| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on fMLP-Induced Protein Phosphorylation
| Phosphorylated Protein | This compound Concentration (µM) | % Inhibition (approx.) |
| Src Kinase | 10 | > 50% |
| ERK1/2 | 10 | > 50% |
| p38 | 10 | > 50% |
| AKT | 10 | > 50% |
| PKC | 10 | > 50% |
Note: The study demonstrated concentration-dependent inhibition. The values above represent the approximate inhibition at the highest tested concentration of this compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in the Lin et al. (2022) study.
Neutrophil Isolation
-
Source: Human peripheral blood from healthy adult volunteers.
-
Method: Dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation.
-
Contaminating Erythrocyte Lysis: Hypotonic lysis with sterile water.
-
Final Preparation: Neutrophils were resuspended in Hank's Balanced Salt Solution (HBSS) without phenol red.
Superoxide Anion Production Assay
-
Principle: Measurement of superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Protocol:
-
Neutrophils were incubated with ferricytochrome c.
-
This compound or vehicle control was added for a specified pre-incubation period.
-
The reaction was initiated by the addition of fMLP.
-
The change in absorbance at 550 nm was measured spectrophotometrically.
-
Degranulation (Cathepsin G Release) Assay
-
Principle: Colorimetric detection of cathepsin G activity using a specific substrate.
-
Protocol:
-
Neutrophils were pre-treated with cytochalasin B to enhance degranulation.
-
Cells were incubated with this compound or vehicle control.
-
fMLP was added to induce degranulation.
-
The cell suspension was centrifuged, and the supernatant was collected.
-
The substrate for cathepsin G was added to the supernatant, and the change in absorbance was measured.
-
Chemotaxis Assay
-
Apparatus: Boyden chamber with a polycarbonate filter membrane.
-
Protocol:
-
The lower chamber was filled with fMLP as the chemoattractant.
-
Neutrophils, pre-treated with this compound or vehicle, were placed in the upper chamber.
-
The chamber was incubated to allow for cell migration through the filter.
-
The filter was fixed, stained, and the number of migrated cells was counted under a microscope.
-
Immunoprecipitation and Western Blotting
-
Purpose: To assess protein-protein interactions and phosphorylation status.
-
Protocol:
-
Neutrophils were treated with this compound and stimulated with fMLP.
-
Cells were lysed, and the protein of interest (e.g., Gβγ) was immunoprecipitated using a specific antibody.
-
The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies against the target proteins (e.g., Src, PLCβ) or phospho-specific antibodies.
-
Detection was performed using a chemiluminescence-based method.
-
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on neutrophil function.
Caption: General experimental workflow for studying this compound's effects on neutrophils.
Contradictory Evidence and Unresolved Questions
A subsequent study by Sundqvist et al. (2023) presents a significant challenge to the findings of Lin et al. This research, using this compound obtained from two different commercial sources, reported a lack of inhibitory effect on neutrophil responses mediated by FPR1 (the receptor for fMLP). Furthermore, the study found that this compound did not inhibit responses mediated by FPR2, another Gαi-coupled GPCR, or Gαq-coupled GPCRs for platelet-activating factor and ATP.
These conflicting results raise critical questions about the activity of this compound and suggest that the inhibitory effects previously observed might not be attributable to this compound itself. Potential reasons for this discrepancy could include variations in the purity or isomeric form of the this compound used in the different studies, or other experimental variables.
Logical Relationship of the Conflicting Findings
The following diagram illustrates the logical contradiction in the current understanding of this compound's effect on neutrophils.
Caption: Contradictory findings on the effect of this compound on neutrophil activation.
Conclusion and Future Directions
The mechanism of action of this compound in neutrophils is currently a subject of conflicting scientific reports. While one study provides a detailed molecular mechanism involving the inhibition of G-protein signaling, a subsequent study refutes these findings. This discrepancy underscores the need for further research to clarify the true biological activity of this compound.
For researchers, scientists, and drug development professionals, it is crucial to approach the potential of this compound as a modulator of neutrophil function with caution. Future studies should aim to:
-
Standardize the this compound compound: Use highly purified and structurally verified this compound from a consistent source to ensure reproducibility.
-
Independently replicate the key experiments: Both the inhibitory and non-inhibitory findings should be subjected to independent verification.
-
Explore alternative mechanisms: If the inhibitory effects are confirmed, further studies are needed to definitively pinpoint the molecular target and rule out off-target effects.
Until these questions are resolved, the therapeutic potential of this compound as an anti-inflammatory agent targeting neutrophils remains uncertain.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
Larixol and the fMLP Receptor: A Technical Guide to a Controversial Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR), is a pivotal mediator of innate immunity and inflammation. Activated by N-formyl peptides like fMLP (N-formylmethionyl-leucyl-phenylalanine), which are released by bacteria and damaged mitochondria, FPR1 orchestrates a cascade of inflammatory responses in neutrophils, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][2][3] Given its central role in inflammation, FPR1 is a compelling target for the development of novel anti-inflammatory therapeutics.
Larixol, a labdane-type diterpene extracted from plants such as those of the Larix (larch) and Euphorbia genera, has garnered attention for its potential anti-inflammatory properties.[4][5] Initial research suggested that this compound could significantly inhibit fMLP-induced neutrophil activation, positioning it as a promising candidate for drug development. However, subsequent studies have presented conflicting evidence, creating a complex and controversial landscape for researchers.
This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the fMLP receptor signaling pathway. It presents the quantitative data from key studies, details the experimental methodologies, and visualizes the proposed mechanisms and workflows. The aim is to offer a comprehensive resource that navigates the conflicting findings and informs future research in this area.
The fMLP Receptor Signaling Pathway
Upon binding of fMLP, FPR1 undergoes a conformational change, activating an associated heterotrimeric G protein of the Gi family. This activation leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both Gα-GTP and Gβγ then act as secondary messengers, initiating downstream signaling cascades.
Key events in the fMLP signaling pathway include:
-
Phospholipase C (PLC) Activation: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This influx of intracellular calcium is a critical signal for many neutrophil functions.
-
Protein Kinase C (PKC) Activation: DAG and Ca2+ synergistically activate PKC, which in turn phosphorylates numerous target proteins, including components of the NADPH oxidase complex responsible for ROS production.
-
MAPK and PI3K/Akt Pathway Activation: The signaling cascade also involves the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, as well as the PI3K/Akt pathway, which are crucial for cell survival, migration, and cytokine production.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Larixol: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larixol, a labdane-type diterpene primarily sourced from the oleoresin of larch trees (Larix species), has garnered significant interest within the scientific community.[1][2][3] Its diverse biological activities, including anti-inflammatory, antimicrobial, and ion channel modulation, position it as a promising candidate for further investigation in drug discovery and development.[4][5] This technical guide provides an in-depth overview of the chemical properties, structure, and key biological functions of this compound, supplemented with detailed experimental protocols and data visualizations to support ongoing research efforts.
Chemical Properties and Structure
This compound is a bicyclic diterpenoid characterized by a decalin core structure with a substituted side chain. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1438-66-0 |
| Molecular Formula | C₂₀H₃₄O₂ |
| Molecular Weight | 306.48 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Boiling Point | 405.5 °C |
| Flash Point | 174.2 °C |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Further quantitative data is not readily available. |
| Stability | Hygroscopic |
| Storage | Store at < -15°C in a well-closed container. |
Table 2: Spectroscopic Data of this compound
While complete assigned spectral data is not fully compiled in single literature sources, the following provides an overview of expected and reported spectroscopic characteristics.
| Spectroscopy | Observed Features |
| ¹H NMR | Complex aliphatic and olefinic proton signals are expected. Key signals would include those for methyl groups, methylene and methine protons on the decalin ring, and protons associated with the vinyl and hydroxyl groups in the side chain. |
| ¹³C NMR | Approximately 20 distinct carbon signals corresponding to the molecular formula. Signals for quaternary carbons, methine, methylene, and methyl groups within the diterpene skeleton, as well as carbons of the double bonds and those bearing hydroxyl groups. |
| FT-IR (cm⁻¹) | Broad O-H stretching band (approx. 3200-3600 cm⁻¹), C-H stretching of alkanes (approx. 2850-2960 cm⁻¹), C=C stretching of alkenes (approx. 1640 cm⁻¹), and C-O stretching (approx. 1000-1200 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 306.48. Fragmentation pattern would likely involve loss of water (M-18), and cleavage of the side chain. |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its inhibitory effects on the N-formyl peptide receptor (fMLP)-induced neutrophil activation and Transient Receptor Potential Canonical 6 (TRPC6) channels being of particular interest.
Inhibition of fMLP-Induced Neutrophil Activation
This compound has been shown to inhibit the fMLP-induced respiratory burst in human neutrophils. This process is a key component of the innate immune response, but its dysregulation can contribute to inflammatory tissue damage. This compound interferes with the signaling cascade downstream of the fMLP receptor, a G-protein coupled receptor (GPCR).
Specifically, this compound has been reported to inhibit fMLP-induced superoxide anion production with an IC₅₀ of 1.98 ± 0.14 μM. It also inhibits the release of cathepsin G with an IC₅₀ of 2.76 ± 0.15 μM. The mechanism of action involves the attenuation of downstream signaling molecules, including Src kinase, ERK1/2, p38, and AKT phosphorylation, as well as inhibiting intracellular calcium mobilization.
Modulation of TRPC6 Channels
This compound and its derivative, larixyl acetate, have been identified as inhibitors of the TRPC6 cation channel. TRPC6 is implicated in various physiological and pathological processes, making it a potential therapeutic target. This compound exhibits moderate potency in blocking TRPC6, with a reported IC₅₀ of approximately 2.04 μM. Larixyl acetate demonstrates higher potency with an IC₅₀ in the range of 0.1-0.6 µM. This inhibition has been shown to be selective for TRPC6 over the closely related TRPC3 channel.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological activities of this compound.
fMLP-Induced Superoxide Anion Production Assay in Human Neutrophils
Objective: To determine the inhibitory effect of this compound on fMLP-induced superoxide anion production in isolated human neutrophils.
Methodology: This protocol is adapted from the principles of superoxide dismutase-inhibitable cytochrome c reduction.
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) and adjust the cell concentration.
-
-
Assay Procedure:
-
Pre-incubate the neutrophil suspension with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 5-15 minutes) at 37°C.
-
Add cytochrome c (e.g., final concentration of 0.5 mg/mL) to the cell suspension.
-
Initiate the reaction by adding fMLP (e.g., final concentration of 0.1 μM).
-
Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
The rate of superoxide production is calculated from the change in absorbance, using the extinction coefficient of reduced cytochrome c.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
References
Larixol's Impact on Src Kinase and ERK1/2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larixol, a diterpene natural product, has garnered scientific interest for its potential modulatory effects on key signaling pathways implicated in inflammatory responses and other cellular processes. This technical guide provides an in-depth overview of the current understanding of this compound's effects on Src family kinases (SFKs) and the downstream Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling cascade. The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts.
Mechanism of Action
This compound has been shown to inhibit neutrophil activation induced by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP). The proposed mechanism involves the disruption of the interaction between the βγ subunits of the G-protein coupled fMLP receptor and downstream signaling molecules, including Src kinase[1]. This interference with the initial signaling events is believed to be the basis for its inhibitory effects on downstream pathways. However, it is important to note that a recent study has questioned these inhibitory effects on fMLP-induced neutrophil responses, suggesting a need for further investigation to clarify this compound's precise mechanism of action.
Quantitative Analysis of this compound's Inhibitory Effects
While direct quantitative data on the inhibition of Src and ERK1/2 phosphorylation by this compound is not currently available in the cited literature, studies have quantified its inhibitory effects on downstream functional readouts in fMLP-stimulated human neutrophils.
| Inhibitory Target | Cell Type | Stimulant | IC50 (µM) | Reference |
| Superoxide Anion Production | Human Neutrophils | fMLP (0.1 µM) | 1.98 ± 0.14 | [1] |
| Cathepsin G Release | Human Neutrophils | fMLP (0.1 µM) | 2.76 ± 0.15 | [1] |
Effect on Src Kinase and ERK1/2 Phosphorylation
Qualitative studies have demonstrated that this compound inhibits the phosphorylation of Src kinase in fMLP-stimulated human neutrophils[1]. Consequently, this upstream inhibition leads to the attenuation of downstream signaling, including the phosphorylation of ERK1/2[1]. The Src-ERK1/2 signaling axis is a critical pathway in many cellular processes, and its modulation by this compound highlights a potential avenue for therapeutic intervention.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Figure 1: Proposed signaling pathway of this compound's inhibitory action.
Experimental Protocols
The following are representative protocols for key experiments used to assess the effect of this compound on Src kinase and ERK1/2 phosphorylation. These are generalized methods and may require optimization for specific experimental conditions.
Western Blotting for Phospho-ERK1/2
This protocol outlines the steps to determine the phosphorylation status of ERK1/2 in response to this compound treatment.
Figure 2: General workflow for Western blotting.
a. Cell Culture and Treatment:
-
Culture human neutrophils or other relevant cell lines to the desired confluency.
-
Pre-treat cells with varying concentrations of this compound for a specified duration.
-
Stimulate the cells with fMLP (e.g., 0.1 µM) for a time period known to induce maximal ERK1/2 phosphorylation.
b. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.
d. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
In Vitro Src Kinase Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on Src kinase activity.
Figure 3: Workflow for an in vitro Src kinase assay.
a. Reagents and Preparation:
-
Recombinant active Src kinase.
-
Src kinase-specific substrate peptide.
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Adenosine triphosphate (ATP).
-
This compound stock solution (in DMSO).
b. Assay Procedure:
-
In a microplate, add the kinase assay buffer, the Src substrate peptide, and varying concentrations of this compound or vehicle (DMSO).
-
Add the recombinant Src kinase to each well to initiate a pre-incubation step.
-
Start the kinase reaction by adding a solution of ATP (often containing a radioactive isotope like ³²P-ATP for detection).
-
Incubate the plate at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radioactive ATP).
-
Spot the reaction mixture onto a phosphocellulose membrane or use another method to separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate detection method.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Conclusion and Future Directions
The available evidence suggests that this compound can modulate fMLP-induced neutrophil responses, at least in part, by inhibiting the Src-ERK1/2 signaling pathway. The provided quantitative data on its functional effects and the qualitative understanding of its impact on kinase phosphorylation offer a solid foundation for further investigation. However, the lack of direct quantitative data on Src and ERK1/2 inhibition and the emergence of conflicting reports underscore the need for more detailed and rigorous studies. Future research should focus on:
-
Quantitative Kinase Inhibition: Determining the IC50 values of this compound for the inhibition of Src and ERK1/2 phosphorylation using in vitro kinase assays and cell-based assays.
-
Mechanism Validation: Further elucidating the precise molecular interactions of this compound with components of the GPCR signaling complex.
-
Broader Kinase Profiling: Assessing the selectivity of this compound against a panel of other kinases to understand its off-target effects.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases.
By addressing these key areas, the scientific community can gain a more comprehensive understanding of this compound's therapeutic potential and its utility as a pharmacological tool to probe Src and ERK1/2 signaling.
References
An In-depth Technical Guide to the Anti-inflammatory Properties of Larixol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larixol, a labdane-type diterpene, has emerged as a compound of interest for its potential anti-inflammatory activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on inflammatory processes. It details the compound's mechanism of action, focusing on its interaction with key signaling pathways implicated in inflammation. This document summarizes quantitative data from published studies, outlines detailed experimental protocols for assessing its bioactivity, and presents visual representations of the relevant molecular pathways and experimental workflows. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to facilitate further investigation and potential therapeutic application of this compound.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune response, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[1][2] The search for novel anti-inflammatory agents with high efficacy and specificity is a major focus of pharmaceutical research.
This compound, a natural diterpene, has been investigated for its potential to modulate inflammatory responses.[3][4] This guide delves into the scientific evidence surrounding the anti-inflammatory properties of this compound, presenting the data, methodologies, and mechanistic insights available in the current literature. A critical aspect of this review is the acknowledgment of conflicting findings in the field, providing a balanced perspective on the state of this compound research.[5]
Quantitative Data on Anti-inflammatory Effects
The primary body of evidence for this compound's anti-inflammatory effects comes from studies on its ability to inhibit the activation of neutrophils, which are key players in the inflammatory response. The following table summarizes the key quantitative findings from a study by Liao et al. (2022).
| Parameter | Inhibitor | Stimulus | Cell Type | IC50 Value (μM) | Reference |
| Superoxide Anion Production | This compound | fMLP (0.1 μM) | Human Neutrophils | 1.98 ± 0.14 | |
| Cathepsin G Release | This compound | fMLP (0.1 μM) | Human Neutrophils | 2.76 ± 0.15 |
fMLP (N-formyl-methionyl-leucyl-phenylalanine) is a potent neutrophil chemoattractant and activator.
It is crucial to note that a subsequent study by Sundqvist et al. (2023) reported a lack of inhibitory effect by this compound (obtained from two different commercial sources) on neutrophil responses mediated through the fMLP receptor (FPR1) and the related FPR2. This discrepancy highlights the need for further research to clarify the conditions under which this compound exhibits anti-inflammatory activity.
Mechanism of Action: Signaling Pathway Modulation
Research suggests that this compound exerts its anti-inflammatory effects by modulating specific intracellular signaling cascades. The primary proposed mechanism involves the interruption of G-protein-coupled receptor (GPCR) signaling in neutrophils.
Inhibition of G-protein βγ Subunit Interactions
This compound has been shown to interfere with the interaction between the βγ subunits of the Gi-protein (Gβγ) and its downstream effectors following fMLP receptor activation. This disruption prevents the activation of crucial signaling molecules, thereby dampening the inflammatory response.
Caption: this compound's proposed mechanism of inhibiting G-protein signaling.
Attenuation of Downstream Kinase Phosphorylation
By targeting the Gβγ subunit, this compound effectively attenuates the phosphorylation and activation of several downstream kinases that are critical for neutrophil activation and the inflammatory cascade. These include members of the Mitogen-Activated Protein Kinase (MAPK) family (ERK1/2, p38) and other key signaling proteins like Src and Akt.
Caption: this compound's attenuation of downstream kinase phosphorylation.
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Liao et al. (2022) for assessing the anti-inflammatory effects of this compound on human neutrophils.
Superoxide Anion Production Assay
This assay measures the production of superoxide anions, a key reactive oxygen species (ROS) generated by activated neutrophils during an inflammatory response.
-
Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Incubation: Pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control for 5 minutes at 37°C.
-
Assay Reaction: Add cytochrome c (0.5 mg/mL) and CaCl2 (1 mM) to the cell suspension.
-
Stimulation: Initiate the reaction by adding fMLP (0.1 μM).
-
Measurement: Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide anion production.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the fMLP-induced superoxide production.
Caption: Workflow for the superoxide anion production assay.
Cathepsin G Release Assay (Elastase Release)
This assay quantifies the degranulation of neutrophils by measuring the release of azurophilic granule contents, such as cathepsin G or elastase.
-
Cell Preparation: Isolate human neutrophils as described in section 4.1.
-
Incubation: Pre-incubate the neutrophils with varying concentrations of this compound or vehicle control for 5 minutes at 37°C.
-
Assay Reaction: Add MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (100 μM) to the cell suspension.
-
Stimulation: Induce degranulation with fMLP (0.1 μM).
-
Measurement: Measure the change in absorbance at 405 nm, which corresponds to the cleavage of the substrate by released elastase/cathepsin G.
-
Data Analysis: Determine the IC50 value for the inhibition of cathepsin G release.
Immunoprecipitation and Western Blotting
This protocol is used to investigate the protein-protein interactions and the phosphorylation status of key signaling molecules.
-
Cell Treatment: Treat neutrophils with this compound followed by stimulation with fMLP.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to a target protein (e.g., Gβ) overnight. Add protein A/G-agarose beads to pull down the antibody-protein complex.
-
Elution: Wash the beads and elute the protein complexes.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Probing: Probe the membrane with primary antibodies against the proteins of interest (e.g., Src, PLCβ, p-ERK, p-p38) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
Caption: Workflow for immunoprecipitation and Western blotting.
Discussion and Future Directions
The available data, primarily from one research group, suggests that this compound holds promise as an anti-inflammatory agent by targeting neutrophil activation through a specific mechanism involving the Gβγ subunit. The IC50 values in the low micromolar range indicate a potent activity in the studied in vitro systems.
However, the conflicting findings from a more recent study introduce a significant caveat. The reasons for this discrepancy are unclear and could be due to several factors, including:
-
Purity and Source of this compound: Differences in the isolation and purification of the compound could lead to variations in activity.
-
Experimental Conditions: Subtle differences in assay conditions, reagents, or donor neutrophil populations might influence the outcome.
Therefore, future research should prioritize the following:
-
Independent Replication: The anti-inflammatory effects of this compound on neutrophils need to be independently verified using well-characterized and standardized compound sources.
-
Broader Inflammatory Models: The activity of this compound should be investigated in other models of inflammation, such as in macrophages stimulated with lipopolysaccharide (LPS), to understand its effects on other key inflammatory pathways like NF-κB and the production of cytokines (e.g., TNF-α, IL-6).
-
In Vivo Studies: Preclinical studies in animal models of inflammatory diseases are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound, such as larixyl acetate, could provide insights into the structural requirements for its biological activity and potentially lead to the development of more potent analogues.
Conclusion
This compound has demonstrated significant anti-inflammatory properties in vitro by inhibiting key functions of neutrophils through the disruption of G-protein signaling. The detailed mechanistic insights provide a strong foundation for its further development as a therapeutic candidate. However, the presence of conflicting data in the literature underscores the necessity for rigorous and independent validation of its biological effects. This technical guide summarizes the current state of knowledge to aid researchers in designing future studies aimed at fully elucidating the therapeutic potential of this compound in inflammatory diseases.
References
- 1. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Larixyl Acetate: A Selective TRPC6 Inhibitor for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in the pathophysiology of numerous diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, cardiac hypertrophy, and neuropathic pain.[1][2] Its role in mediating calcium influx in response to various stimuli makes it a compelling target for therapeutic intervention. Larixyl acetate, a labdane-type diterpene derived from larch balsam, has emerged as a potent and selective small-molecule inhibitor of the TRPC6 channel.[3] This document provides a comprehensive technical overview of larixyl acetate, including its mechanism of action, selectivity profile, and its application in preclinical research models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate its use in laboratory settings.
Mechanism of Action and Signaling Pathways
Larixyl acetate exerts its inhibitory effect by directly blocking the TRPC6 channel pore, thereby preventing the influx of cations, primarily Ca2+ and Na+, into the cell.[3] TRPC6 channels are typically activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers calcium release from the endoplasmic reticulum, DAG directly activates TRPC6 channels located on the plasma membrane.[2]
The resulting influx of Ca2+ through TRPC6 acts as a crucial second messenger, initiating a cascade of downstream signaling events. Key pathways modulated by TRPC6-mediated calcium influx include:
-
Calcineurin-NFAT Pathway: Increased intracellular calcium activates the phosphatase calcineurin (CN), which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). This allows NFAT to translocate to the nucleus and promote the transcription of genes involved in hypertrophy, fibrosis, and inflammation.
-
mTOR Signaling Pathway: The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and autophagy. TRPC6 activation has been linked to the activation of the mTOR signaling pathway. Conversely, inhibition of TRPC6 with larixyl acetate has been shown to inhibit the mTOR pathway, leading to the enhancement of autophagy and reduction of endoplasmic reticulum (ER) stress and apoptosis in models of heart failure.
Potency and Selectivity Profile
Larixyl acetate's value as a research tool and potential therapeutic stems from its high potency and selectivity for TRPC6 over other TRP channel isoforms, particularly its closest relatives, TRPC3 and TRPC7. This selectivity is crucial for dissecting the specific roles of TRPC6 in complex biological systems.
Table 1: In Vitro Potency (IC₅₀) of Larixyl Acetate
Summarizes the half-maximal inhibitory concentrations (IC₅₀) determined from various in vitro assays.
| Target Channel | Assay Type | Cell Line | Activator | IC₅₀ Value (µM) | Reference |
| hTRPC6 | Ca²⁺ Influx (Fluo-4) | HEK293 | OAG | 0.58 | |
| hTRPC6 | Patch Clamp (Inward Current) | HEK293 | OAG | 0.13 | |
| hTRPC6 | Patch Clamp (Outward Current) | HEK293 | OAG | 0.12 | |
| hTRPC3 | Ca²⁺ Influx (Fluo-4) | HEK293 | OAG | 6.38 | |
| hTRPC3 | Patch Clamp | HEK293 | OAG | 1.4 | |
| hTRPC7 | Ca²⁺ Influx (Fluo-4) | HEK293 | OAG | ~3.0 (approx. 5-fold less potent than for TRPC6) |
OAG: 1-oleoyl-2-acetyl-sn-glycerol
Table 2: In Vivo Efficacy (ED₅₀) of Larixyl Acetate
Summarizes the half-maximal effective dose (ED₅₀) determined from in vivo studies.
| Disease Model | Species | Administration | Endpoint | ED₅₀ Value (µM) | Reference |
| Neuropathic Pain (SNI) | Rat | Intrathecal | Mechanical Allodynia | 13.43 |
SNI: Spared Nerve Injury
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize larixyl acetate's effects on TRPC6.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to directly measure ionic currents through TRPC6 channels in response to an activator and inhibition by larixyl acetate.
Objective: To determine the IC₅₀ of larixyl acetate on TRPC6 channel currents.
Materials:
-
Cell Line: HEK293 cells stably expressing human TRPC6 (e.g., HEK hTRPC6-YFP).
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 50 CsCl, 60 CsF, 10 NaCl, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Activator: 50 µM 1-oleoyl-2-acetyl-sn-glycerol (OAG) stock in DMSO.
-
Inhibitor: Larixyl acetate stock in DMSO, with serial dilutions prepared.
-
Equipment: Patch-clamp amplifier and data acquisition system (e.g., Axopatch, Digidata), micromanipulator, perfusion system.
Procedure:
-
Cell Preparation: Plate HEK-hTRPC6 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with extracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) on a single cell and rupture the membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply slow voltage ramps from -100 mV to +100 mV over 400 ms to measure baseline current.
-
-
Activation and Inhibition:
-
Perfuse the cell with the bath solution containing 50 µM OAG to activate TRPC6 channels and record the elicited currents using the voltage ramp protocol.
-
Once a stable current is achieved, co-apply increasing concentrations of larixyl acetate with the OAG solution.
-
Record currents at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak inward (at -100 mV) and outward (at +100 mV) current amplitudes for each concentration.
-
Normalize the current densities (pA/pF) to the maximal OAG-activated current.
-
Plot the normalized current as a function of larixyl acetate concentration and fit the data with a four-parameter Hill equation to determine the IC₅₀ value.
-
Intracellular Calcium Imaging
This high-throughput-compatible method assesses TRPC6 channel activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator.
Objective: To screen for TRPC6 inhibition by measuring changes in OAG-induced calcium influx.
Materials:
-
Cell Line: HEK293 cells expressing hTRPC6.
-
Fluorescent Dye: Fluo-4 AM (acetoxymethyl ester) stock solution in DMSO.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer. Pluronic F-127 can be included to aid dye loading.
-
Activator and Inhibitor: OAG and larixyl acetate stocks in DMSO.
-
Equipment: Fluorescence microplate reader (e.g., FlexStation) or fluorescence microscope equipped for live-cell imaging (Excitation ~490 nm, Emission ~525 nm).
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and grow overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (typically 2-5 µM Fluo-4 AM in HBSS).
-
Remove growth medium from cells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye, leaving a final volume of ~80-100 µL in each well.
-
-
Compound Addition:
-
Place the cell plate in the fluorescence reader.
-
Add various concentrations of larixyl acetate (or vehicle control) to the wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
-
Assay Execution:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's integrated pipettor, add a bolus of OAG (to a final concentration of 50-100 µM) to stimulate the cells.
-
Immediately record the fluorescence signal over time (e.g., for 1-5 minutes) to capture the calcium transient.
-
-
Data Analysis:
-
Quantify the response by measuring the peak fluorescence intensity or the area under the curve after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the inhibitor concentration to calculate the IC₅₀.
-
In Vivo Model of Pressure Overload-Induced Heart Failure
This protocol describes the use of larixyl acetate in the transverse aortic constriction (TAC) mouse model, which mimics pressure overload-induced cardiac hypertrophy and heart failure.
Objective: To evaluate the therapeutic potential of larixyl acetate in attenuating cardiac hypertrophy and dysfunction.
Materials:
-
Animals: Adult male C57BL/6 mice.
-
Surgical Equipment: Anesthesia machine (isoflurane), stereomicroscope, surgical tools, 6-0 silk suture, ventilator.
-
Inhibitor: Larixyl acetate for administration (e.g., intraperitoneal injection).
-
Analysis Equipment: Echocardiography system, histology equipment, Western blot supplies.
Procedure:
-
TAC Surgery:
-
Anesthetize mice (e.g., 5% isoflurane for induction, 1.5% for maintenance).
-
Perform a median incision at the upper sternum to expose the aortic arch.
-
Place a 6-0 silk ligature around the aorta between the innominate and left common carotid arteries.
-
Tie the ligature around the aorta and a spacer (e.g., a 27-gauge needle), then remove the spacer to create a defined constriction.
-
Close the chest and allow the animal to recover. Sham-operated animals undergo the same procedure without the ligature being tied.
-
-
Treatment Protocol:
-
Administer larixyl acetate or vehicle to the mice daily, starting at a designated time point post-surgery (e.g., day 1 or after hypertrophy is established). Dosing regimen to be determined by pilot studies (e.g., 1-10 mg/kg, IP).
-
-
Endpoint Analysis (e.g., at 4 weeks post-TAC):
-
Cardiac Function: Perform serial echocardiography to measure parameters like left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness.
-
Histology: Euthanize animals, harvest hearts, and perform histological staining (e.g., H&E for hypertrophy, Masson's trichrome for fibrosis).
-
Molecular Analysis: Use heart tissue lysates for Western blotting to assess markers of hypertrophy (ANP, BNP), apoptosis (Bax, Bcl-2), autophagy (LC3-II/I, p62), and signaling pathways (p-mTOR, p-Akt).
-
Conclusion
Larixyl acetate is a valuable pharmacological tool for investigating the physiological and pathological roles of the TRPC6 ion channel. Its demonstrated potency and selectivity allow for precise modulation of TRPC6 activity in a variety of experimental systems, from single-channel recordings to complex in vivo disease models. The evidence suggests that by inhibiting pathological Ca²⁺ influx, larixyl acetate can mitigate downstream signaling events that drive disease progression in cardiac, renal, and neurological disorders. The protocols and data presented in this guide serve as a resource for researchers aiming to explore the therapeutic potential of TRPC6 inhibition.
References
- 1. Mononeuropathy | The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury | springermedicine.com [springermedicine.com]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Larixol's Role in Modulating Immune Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larixol, a labdane-type diterpene, has emerged as a molecule of interest in the modulation of immune cell signaling. Preclinical studies have investigated its potential as an anti-inflammatory agent, with a primary focus on its effects on neutrophils, a critical component of the innate immune system. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its purported effects on key signaling pathways. It presents a critical analysis of the existing, and notably conflicting, scientific literature to offer a balanced perspective for researchers and drug development professionals. This document summarizes quantitative data, outlines experimental protocols, and visualizes the proposed signaling cascades to facilitate further investigation into the therapeutic potential of this compound.
Introduction
Neutrophils are the most abundant type of white blood cell and play a crucial role in the host's defense against pathogens. Their activation is tightly regulated, and dysregulation can lead to excessive inflammation and tissue damage. G-protein-coupled receptors (GPCRs), such as the formyl peptide receptor 1 (FPR1), are key initiators of neutrophil activation upon binding to ligands like N-formyl-methionyl-leucyl-phenylalanine (fMLP). This activation triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Consequently, molecules that can modulate these signaling pathways are of significant therapeutic interest for a range of inflammatory diseases.
This compound, a natural diterpene, has been identified as a potential modulator of neutrophil activity. This guide delves into the molecular mechanisms that have been proposed for this compound's action, presenting the available data, experimental approaches, and a critical discussion of the conflicting findings in the field.
This compound's Proposed Mechanism of Action in Neutrophils
A significant body of research suggests that this compound exerts its anti-inflammatory effects by targeting the early stages of GPCR-mediated signal transduction in neutrophils. The primary proposed mechanism involves the disruption of the interaction between the βγ subunits of the Gi-protein and its downstream effectors.
Inhibition of fMLP-Induced Neutrophil Functions
Studies have shown that this compound can inhibit several key functions of neutrophils stimulated with the bacterial chemoattractant fMLP. These inhibitory effects are dose-dependent and point to a specific interference with the FPR1 signaling pathway.
Data on this compound's Inhibitory Activity
The following table summarizes the quantitative data on this compound's inhibitory concentrations (IC50) for key neutrophil functions as reported in the literature.
| Function Inhibited | Stimulant | IC50 (µM) | Reference |
| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 | [1][2] |
| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 | [1][2] |
Table 1: Quantitative analysis of this compound's inhibitory effects on fMLP-induced neutrophil responses.
It is important to note that this compound did not inhibit neutrophil functions when stimulated with phorbol 12-myristate 13-acetate (PMA), which directly activates protein kinase C (PKC) downstream of the GPCR.[1] This suggests that this compound's target is upstream of PKC activation.
The this compound-Gi-Protein Signaling Pathway
The proposed signaling cascade initiated by fMLP binding to FPR1 and the inhibitory action of this compound are depicted below.
According to this model, this compound interferes with the interaction between the Gβγ subunits and downstream effectors like Src kinase and Phospholipase Cβ (PLCβ). This interference leads to the attenuation of several downstream signaling events:
-
Reduced Phosphorylation: this compound was found to inhibit the fMLP-induced phosphorylation of Src kinase, and consequently, the phosphorylation of downstream molecules including ERK1/2, p38 MAPK, and AKT.
-
Inhibition of Calcium Mobilization: By inhibiting the Gβγ-PLCβ interaction, this compound prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a reduction in intracellular calcium mobilization and PKC activation.
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.
Superoxide Anion Production Assay
-
Principle: Measures the reduction of ferricytochrome c by superoxide anions produced by activated neutrophils.
-
Methodology:
-
Human neutrophils are isolated from peripheral blood.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Neutrophils are stimulated with fMLP in the presence of ferricytochrome c.
-
The change in absorbance at 550 nm is measured over time using a spectrophotometer.
-
The rate of superoxide production is calculated based on the reduction of ferricytochrome c.
-
Chemotaxis Assay
-
Principle: Assesses the directional migration of neutrophils towards a chemoattractant.
-
Methodology:
-
A Boyden chamber assay is typically used, with a porous membrane separating two compartments.
-
Isolated neutrophils, pre-treated with this compound or vehicle, are placed in the upper chamber.
-
The lower chamber contains fMLP as the chemoattractant.
-
The chamber is incubated to allow for cell migration.
-
The number of cells that have migrated to the lower side of the membrane is quantified by microscopy.
-
Immunoprecipitation and Western Blotting
-
Principle: To determine the effect of this compound on protein-protein interactions and protein phosphorylation.
-
Methodology:
-
Neutrophils are treated with this compound and stimulated with fMLP.
-
Cells are lysed, and the protein of interest (e.g., Gβ) is immunoprecipitated using a specific antibody.
-
The immunoprecipitated complex is separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against interacting proteins (e.g., Src, PLCβ) or phospho-specific antibodies (e.g., anti-phospho-p38) to detect changes in interaction or phosphorylation status.
-
Duolink Proximity Ligation Assay (PLA)
-
Principle: An in-situ method to visualize and quantify protein-protein interactions.
-
Methodology:
-
Neutrophils are fixed and permeabilized after treatment with this compound and stimulation with fMLP.
-
Primary antibodies against the two proteins of interest (e.g., Gβ and Src) are added.
-
Secondary antibodies with attached DNA strands (PLA probes) are added. If the proteins are in close proximity, the DNA strands can be ligated to form a circular template.
-
The DNA is amplified and visualized using fluorescent probes, with each fluorescent spot representing a protein-protein interaction.
-
Conflicting Evidence and Future Directions
While the aforementioned studies provide a detailed mechanism for this compound's action, it is crucial for the scientific community to be aware of conflicting findings. A 2023 study re-examined the effects of this compound on neutrophil activation and reported contradictory results.
This subsequent study, using this compound from two different commercial suppliers, found that this compound did not inhibit neutrophil responses mediated by the fMLP receptor (FPR1) or the related FPR2. Furthermore, it was reported that this compound did not act as a selective inhibitor of Gαq-coupled GPCRs in neutrophils.
The reasons for this discrepancy are not yet clear but could be attributed to several factors, including:
-
Purity of the Compound: Differences in the purity or isomeric composition of the this compound used in the studies.
-
Experimental Conditions: Minor variations in experimental protocols, such as cell isolation techniques, reagent concentrations, or incubation times.
-
Off-Target Effects: The observed effects in the initial studies could be due to an unidentified active contaminant.
These conflicting findings underscore the importance of rigorous validation and replication in preclinical research. For drug development professionals, this highlights the need for thorough characterization of lead compounds and the use of multiple sources and batches for in-vitro and in-vivo testing.
This compound and TRPC6 Inhibition
Separate from its disputed role in neutrophil GPCR signaling, this compound and its derivatives have been more consistently identified as potent and selective inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a calcium-permeable cation channel involved in various physiological and pathological processes. While TRPC6 is expressed in some immune cells, the primary focus of this research has been on its role in pulmonary smooth muscle cells, podocytes, and neurons, in the context of pulmonary hypertension, kidney disease, and neuropathic pain. The potential interplay between TRPC6 inhibition by this compound and the modulation of immune cell signaling pathways remains an area for future investigation.
Conclusion and Outlook
The role of this compound in modulating immune cell signaling is a topic of ongoing scientific debate. While one line of evidence points to a specific mechanism involving the inhibition of Gβγ subunit signaling downstream of the fMLP receptor in neutrophils, this has been directly challenged by subsequent research. This discrepancy highlights the complexities and potential pitfalls in the early stages of drug discovery and underscores the necessity of independent validation.
For researchers, the conflicting data presents an opportunity to further investigate the pharmacology of this compound, potentially uncovering novel mechanisms of action or identifying the reasons for the divergent results. For those in drug development, the case of this compound serves as a reminder of the importance of robust preclinical data packages, including compound characterization and confirmation of in-vitro findings by multiple independent laboratories.
Future studies should aim to resolve the current controversy by:
-
Conducting head-to-head comparisons of this compound from various sources.
-
Utilizing highly purified and structurally verified this compound.
-
Performing detailed dose-response analyses across a wider range of experimental conditions.
-
Investigating the effects of this compound on other immune cell types and signaling pathways.
By addressing these points, the scientific community can gain a clearer understanding of this compound's true biological activities and its potential, if any, as a therapeutic agent for inflammatory diseases.
References
Larixol: A Comprehensive Technical Guide on its Discovery, History, and Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larixol, a labdane-type diterpene, has emerged from a long history of phytochemical interest to become a significant subject of modern pharmacological research. Initially identified as a component of larch oleoresin, its journey through scientific investigation has unveiled potent and selective inhibitory effects on key signaling pathways, positioning it as a valuable tool for studying cellular function and a potential starting point for therapeutic development. This technical guide provides an in-depth overview of the discovery and history of this compound, with a focus on its biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate them. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its scientific importance.
Discovery and Early History
The scientific history of this compound began not with the compound itself, but with its acetylated form, larixyl acetate. This precursor was first isolated from the oleoresin of the European larch (Larix decidua Mill.). Subsequently, saponification of larixyl acetate yielded (+)-Larixol.[1] The absolute configuration of (+)-Larixol was established in the 1970s through the collective work of several research groups.[1] For the following two decades, research primarily focused on the identification of this compound and its acetate in various larch species, including Larix sibirica, Larix gmelini, and their hybrids.[1] During this period, the main interest in this compound was from the perspective of organic synthesis.
A significant shift in the scientific focus on this compound occurred in the 2000s, as researchers began to explore its biological activities more intensively.[1] This new direction has led to the discovery of its potent effects on ion channels and inflammatory signaling pathways.
Pharmacological Activity and Mechanism of Action
Recent scientific investigations have identified two primary areas of pharmacological interest for this compound and its derivatives: the inhibition of Transient Receptor Potential Canonical 6 (TRPC6) channels and the modulation of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation.
Inhibition of TRPC6 Channels
This compound and, more potently, its derivative larixyl acetate, have been identified as selective inhibitors of the TRPC6 cation channel.[2] TRPC6 is implicated in various pathophysiological processes, including pulmonary and renal diseases. The discovery of this compound's activity stemmed from a natural compound screening strategy focused on traditional inhalation materials like balsams and essential oils. Larch balsam, in particular, showed a marked TRPC6-inhibitory effect associated with its nonvolatile resin components.
This compound and larixyl acetate block Ca2+ entry and ionic currents through TRPC6 channels activated by diacylglycerol (DAG) or G-protein coupled receptors (GPCRs). Notably, they exhibit significant selectivity for TRPC6 over its closest relatives, TRPC3 and TRPC7.
Modulation of Neutrophil Function
This compound has been shown to inhibit various functions of human neutrophils induced by the chemoattractant fMLP. This includes the inhibition of superoxide anion production, cathepsin G release, and chemotaxis. The proposed mechanism of action involves the interference with the interaction between the βγ subunit of the fMLP receptor's Gi protein and its downstream signaling molecules. This disruption leads to the attenuation of downstream signaling cascades involving Src kinase, ERK1/2, p38, and AKT phosphorylation.
However, there is conflicting evidence regarding this compound's role as a direct inhibitor of Gαi-containing G proteins. One study suggests that this compound does not inhibit neutrophil responses mediated through FPR1 (the fMLP receptor) or the closely related FPR2, nor does it selectively inhibit responses mediated by Gαq-coupled GPCRs. Another publication with a similar title was withdrawn. This highlights an area of ongoing investigation and debate within the scientific community.
Quantitative Data on this compound's Biological Activity
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound and its derivatives.
Table 1: Inhibition of TRPC6 Channels
| Compound | Target | Assay | Activator | Cell Type | IC50 | Reference |
| This compound | TRPC6 | Ca2+ entry | OAG | HEK hTRPC6-YFP | 2.04 µM | |
| Larixyl Acetate | TRPC6 | Ca2+ entry | OAG | HEK hTRPC6-YFP | 0.58 µM | |
| Larixyl Acetate | TRPC6 | Ca2+ entry & ionic currents | Diacylglycerol/receptor activation | Recombinant TRPC6 channels | 0.1-0.6 µM | |
| This compound | TRPC3 | Ca2+ entry | GPCR activation | HEK hTRPC3-YFP | 19.0 ± 0.9 µM | |
| Larixyl Acetate | TRPC3 | Ca2+ entry | OAG | HEK hTRPC3-YFP | 6.38 µM | |
| Larixyl Acetate | TRPC3 | Ca2+ entry | GPCR activation | HEK hTRPC3-YFP | 7.3 ± 0.7 µM |
Table 2: Inhibition of fMLP-Induced Neutrophil Functions
| Compound | Effect | Activator | IC50 | Reference |
| This compound | Superoxide anion production | fMLP (0.1 µM) | 1.98 ± 0.14 µM | |
| This compound | Cathepsin G release | fMLP (0.1 µM) | 2.76 ± 0.15 µM |
Experimental Protocols
This section details the methodologies for key experiments cited in the research of this compound.
TRPC6 Inhibition Assays
4.1.1. Calcium Imaging Assay
-
Cell Lines: Human Embryonic Kidney (HEK) cells stably expressing YFP-tagged human TRPC6 (HEK hTRPC6-YFP) or TRPC3 (HEK hTRPC3-YFP) are commonly used.
-
Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.
-
Assay Procedure:
-
HEK cells are plated in multiwell plates.
-
Cells are loaded with Fluo-4 AM.
-
Various concentrations of this compound or larixyl acetate (or vehicle control, e.g., DMSO) are added to the wells.
-
The baseline fluorescence is recorded using a fluorescence plate reader or imaging device.
-
TRPC6 channels are activated by adding a diacylglycerol analog, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
The change in intracellular calcium concentration is monitored by measuring the increase in Fluo-4 fluorescence over time.
-
-
Data Analysis: The inhibitory effect is quantified by measuring the reduction in the OAG-induced calcium signal in the presence of the compound. IC50 values are calculated from concentration-response curves.
4.1.2. Electrophysiology (Patch-Clamp)
-
Technique: Whole-cell patch-clamp recordings are performed on HEK cells expressing TRPC6.
-
Assay Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.
-
The cell is voltage-clamped at a holding potential (e.g., 0 mV).
-
TRPC6 channels are activated by including a channel activator in the pipette solution or by applying it to the bath solution.
-
Ionic currents flowing through the TRPC6 channels are recorded.
-
This compound or its derivatives are applied to the bath to determine their effect on the channel currents.
-
-
Data Analysis: Inhibition is measured as the percentage reduction in the current amplitude in the presence of the compound.
Neutrophil Function Assays
4.2.1. Superoxide Anion Production Assay
-
Principle: The production of superoxide anions (O2•−) by the neutrophil NADPH oxidase is measured by the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Assay Procedure:
-
Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Neutrophils are pre-incubated with this compound at various concentrations.
-
Ferricytochrome c is added to the cell suspension.
-
Neutrophil activation is induced by adding fMLP.
-
The change in absorbance at 550 nm, corresponding to the reduction of ferricytochrome c, is measured over time using a spectrophotometer.
-
-
Data Analysis: The rate of superoxide production is calculated from the change in absorbance, and the inhibitory effect of this compound is determined by comparing the rates in the presence and absence of the compound.
4.2.2. Degranulation (Elastase Release) Assay
-
Principle: The release of primary granule contents, such as elastase, is measured using a specific chromogenic substrate.
-
Assay Procedure:
-
Neutrophils are pre-treated with cytochalasin B to enhance the degranulation response.
-
Cells are then incubated with different concentrations of this compound.
-
Degranulation is stimulated with fMLP.
-
The cell suspension is centrifuged to pellet the cells.
-
The supernatant, containing the released elastase, is collected.
-
The elastase activity in the supernatant is measured by the cleavage of a specific substrate, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, which releases a colored product.
-
-
Data Analysis: The percentage of elastase release is calculated, and the inhibitory effect of this compound is determined.
4.2.3. Immunoprecipitation Assay for Protein Interactions
-
Objective: To investigate the effect of this compound on the interaction between the Gβγ subunit of the fMLP receptor and its downstream effectors (e.g., Src kinase, PLCβ).
-
Assay Procedure:
-
Neutrophils are treated with or without this compound and then stimulated with fMLP.
-
Cells are lysed to release cellular proteins.
-
An antibody specific for one of the proteins of interest (e.g., Gβ) is added to the cell lysate to form an antibody-protein complex.
-
Protein A/G-agarose beads are added to precipitate the antibody-protein complex.
-
The precipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
The presence of the interacting protein (e.g., Src kinase) in the precipitate is detected by Western blotting using an antibody specific for that protein.
-
-
Data Analysis: A reduction in the amount of the co-precipitated protein in the presence of this compound indicates that the compound inhibits the interaction between the two proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: this compound's inhibitory action on the TRPC6 signaling pathway.
Caption: this compound's modulation of the fMLP-induced signaling cascade in neutrophils.
Caption: A generalized experimental workflow for the study of this compound.
Future Directions and Conclusion
The journey of this compound from a simple natural product to a molecule of significant pharmacological interest underscores the value of exploring natural sources for novel chemical entities. Its selective inhibition of TRPC6 channels makes it and its more potent derivatives, like larixyl N-methylcarbamate (SH045), promising lead compounds for the development of therapies for TRPC6-mediated diseases, such as certain kidney and lung conditions.
The conflicting findings regarding its effects on G-protein signaling in neutrophils highlight the need for further research to clarify its precise mechanism of action in these immune cells. Future studies should aim to resolve these discrepancies and further explore the therapeutic potential of this compound and its derivatives. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their future investigations of this fascinating natural product.
References
Methodological & Application
Application Notes and Protocols for Larixol in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larixol, a diterpene extracted from the root of Euphorbia formosana, has been identified as a modulator of intracellular signaling pathways. Notably, studies have shown that this compound can inhibit intracellular calcium mobilization induced by certain stimuli in human neutrophils.[1] This property makes it a compound of interest for researchers investigating G protein-coupled receptor (GPCR) signaling and its downstream effects. Calcium (Ca2+) is a ubiquitous second messenger crucial for a multitude of cellular processes, and assays measuring its mobilization are fundamental tools in drug discovery and cell biology.[2][3][4]
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a calcium mobilization assay. The focus is on providing a methodological framework for researchers to investigate the inhibitory effects of this compound on GPCR-mediated calcium release.
Mechanism of Action: this compound's Impact on Calcium Signaling
This compound has been shown to inhibit N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced intracellular calcium mobilization in human neutrophils.[1] The proposed mechanism involves the targeting of the βγ subunit of the Gi-protein associated with the fMLP receptor. By interfering with the interaction of the Gβγ subunit with its downstream effectors, such as phospholipase C (PLC), this compound can attenuate the production of inositol 1,4,5-trisphosphate (IP3) and the subsequent release of calcium from the endoplasmic reticulum. However, other research suggests that this compound may not inhibit responses mediated by formyl peptide receptor 1 (FPR1) and FPR2, indicating the need for further investigation into its precise mechanism and selectivity.
The following diagram illustrates the proposed signaling pathway affected by this compound:
Experimental Protocols
This section details a robust protocol for a fluorescence-based calcium mobilization assay to assess the inhibitory potential of this compound. The protocol is adapted from standard methodologies using the fluorescent calcium indicator Fluo-4 AM.
Materials and Reagents
-
Cells: A cell line endogenously or recombinantly expressing the target Gq- or Gi-coupled GPCR (e.g., human neutrophils, HEK293 cells expressing FPR1).
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
GPCR Agonist: A known agonist for the target receptor (e.g., fMLP for FPR1).
-
Fluo-4 AM: A fluorescent calcium indicator.
-
Pluronic F-127: A non-ionic surfactant to aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES is commonly used.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow:
Detailed Methodologies
1. Cell Seeding:
-
Culture cells to 80-90% confluency.
-
For adherent cells, plate them in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and incubate overnight.
-
For suspension cells, such as neutrophils, they can be seeded on the day of the experiment.
2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical solution consists of Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.
3. Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations for testing.
-
Prepare the agonist (e.g., fMLP) at a concentration that elicits a submaximal response (EC80) for antagonist screening.
4. This compound Incubation (for antagonist/inhibitor mode):
-
Add the prepared this compound dilutions to the respective wells of the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow this compound to interact with the cells.
5. Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist into the wells and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
6. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of a positive control (agonist alone, 100% response) and a negative control (buffer alone, 0% response).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced response).
Data Presentation
Quantitative data from the calcium mobilization assay should be summarized for clarity and ease of comparison. The following table provides a template for presenting the results of an experiment investigating the inhibitory effect of this compound.
| Compound | Concentration (µM) | Agonist (e.g., fMLP) Concentration (nM) | Peak Fluorescence (RFU) | ΔF (Peak - Baseline) | % Inhibition |
| Vehicle Control | - | 100 | 15000 | 13000 | 0% |
| This compound | 0.1 | 100 | 14500 | 12500 | 3.8% |
| This compound | 1 | 100 | 9000 | 7000 | 46.2% |
| This compound | 10 | 100 | 3000 | 1000 | 92.3% |
| This compound | 100 | 100 | 2100 | 100 | 99.2% |
| IC50 (µM) | [Calculated Value] |
Note: The data in this table is illustrative and should be replaced with experimental results.
Conclusion
The protocol and application notes provided herein offer a comprehensive guide for researchers to investigate the effects of this compound on calcium mobilization. By following this detailed methodology, scientists can generate robust and reproducible data to further elucidate the mechanism of action of this compound and its potential as a modulator of GPCR signaling pathways. The provided diagrams and data table structure are intended to facilitate experimental design, execution, and reporting.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular calcium and neurotoxic events - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Larixol Stock Solution Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Larixol is a labdane-type diterpenoid found in plants such as Euphorbia formosana.[1] It has garnered interest in pharmacological research for its diverse biological activities. Studies have shown that this compound can inhibit fMLP-induced superoxide production and chemotaxis in human neutrophils by targeting the βγ subunit of the Gi-protein coupled fMLP receptor.[1][2] Additionally, this compound and its derivatives have been identified as inhibitors of the TRPC6 cation channel, which is implicated in conditions like focal segmental glomerulosclerosis and neuropathic pain.[2][3]
Given its hydrophobic nature, preparing a homogenous and stable this compound solution is critical for obtaining accurate and reproducible results in cell-based assays. Improper dissolution can lead to precipitation in culture media, resulting in inconsistent cell exposure and unreliable data. These application notes provide a detailed protocol for the preparation of this compound stock and working solutions for use in cell culture applications.
This compound Properties
This compound is a hydrophobic molecule, making it poorly soluble in aqueous solutions like cell culture media. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for hydrophobic compounds and its relatively low toxicity to most cell lines at final concentrations below 0.5%.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄O₂ | |
| Molecular Weight | 306.48 g/mol | |
| Appearance | Solid | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Solubility in DMSO | ≥ 50 mg/mL (163.14 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
Protocol for High-Concentration this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO. This high concentration allows for minimal solvent addition to the final cell culture medium.
Materials and Equipment:
-
This compound powder (CAS 1438-66-0)
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-Weighing Preparation: Bring the this compound powder vial to room temperature before opening to prevent condensation.
-
Calculation: Calculate the required mass of this compound for your desired stock solution volume and concentration. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 306.48 g/mol x 1000 mg/g = 3.065 mg
-
-
Weighing: Carefully weigh 3.065 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Dissolution: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. If dissolution is difficult, brief sonication (5-10 minutes) in a water bath at room temperature or warming the solution to 37°C may facilitate the process. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials, protected from light.
Protocol for this compound Working Solution Preparation
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials and Equipment:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettors and sterile pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: To prevent precipitation, add the this compound stock solution to the culture medium and immediately mix by gentle vortexing or pipetting. Do not add the medium to the concentrated DMSO stock.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to your specific cell line, typically <0.5%, with <0.1% being preferable.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is crucial to distinguish the effects of this compound from any effects of the solvent.
-
Application: Use the freshly prepared working solutions to treat cells immediately. Do not store this compound diluted in aqueous media for extended periods, as its stability may be compromised.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from powder to cell treatment.
Caption: Workflow for this compound solution preparation and cell treatment.
Potential Signaling Pathway: Microtubule Stabilization
As a diterpene, this compound is structurally related to taxanes, a class of chemotherapy drugs known to act as microtubule-stabilizing agents. This pathway is a plausible mechanism of action for this compound-induced cytotoxicity in cancer cells.
Caption: this compound's potential mechanism via microtubule stabilization.
References
Application Notes and Protocols for In Vivo Administration of Larixol in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Larixol in animal studies, focusing on its application in analgesia and inflammation research. The information is compiled to assist in the design and execution of preclinical studies investigating the therapeutic potential of this natural diterpene.
Introduction to this compound
This compound is a labdane-type diterpene found in the resin of larch trees (Larix species)[1]. It and its acetylated derivative, larixyl acetate, have garnered significant interest for their selective inhibitory activity against the Transient Receptor Potential Canonical 6 (TRPC6) channel[1][2]. TRPC6 is a non-selective cation channel implicated in various physiological and pathological processes, including smooth muscle contraction, pulmonary diseases, and neuropathic pain[1][2]. By inhibiting TRPC6, this compound and its derivatives present a promising avenue for therapeutic intervention in a range of disorders.
Data Presentation: Efficacy of Larixyl Acetate in a Neuropathic Pain Model
The following table summarizes the quantitative data from a study investigating the analgesic effects of intrathecally administered larixyl acetate in a rat model of spared nerve injury (SNI)-induced neuropathic pain.
| Parameter | Value | Animal Model | Administration Route | Reference |
| ED₅₀ (Mechanical Allodynia) | 13.43 μM | Rat (SNI model) | Intrathecal | |
| Effective Dose (Single Application) | 10 μM and 30 μM | Rat (SNI model) | Intrathecal | |
| Effective Dose (Multiple Applications) | 30 μM | Rat (SNI model) | Intrathecal |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is a hydrophobic compound, and its proper formulation is critical for in vivo studies. The choice of vehicle depends on the intended route of administration.
3.1.1. Vehicle Selection
-
For Intrathecal (i.t.) Administration: Larixyl acetate has been successfully dissolved in a vehicle for intrathecal administration, though the exact composition was not detailed in the available literature. A common approach for lipophilic compounds for i.t. injection involves initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with a sterile aqueous vehicle such as saline or artificial cerebrospinal fluid to the final desired concentration, ensuring the final DMSO concentration is minimal (typically <1%).
-
For Systemic Administration (Oral, IV, IP, SC):
-
Oral (p.o.) Gavage: For oral administration, this compound can be suspended in an aqueous vehicle containing a suspending agent such as 0.5% carboxymethylcellulose (CMC). Alternatively, a solution can be prepared using a mixture of solvents like polyethylene glycol 400 (PEG400) and water, or a combination of DMSO and corn oil, with the final DMSO concentration kept low.
-
Intravenous (i.v.) Injection: For intravenous administration, this compound must be completely solubilized to prevent embolism. A common vehicle for hydrophobic drugs is a co-solvent system, such as a mixture of PEG400, ethanol, and saline. The final concentration of organic solvents should be minimized and tested for tolerability.
-
Intraperitoneal (i.p.) Injection: For intraperitoneal injections, this compound can be dissolved in a vehicle such as a mixture of DMSO and saline, or suspended in an oil-based vehicle like corn oil. Suspensions in 0.5% CMC are also a viable option for IP administration.
-
Subcutaneous (s.c.) Injection: For subcutaneous injection, an oil-based vehicle or a suspension in an aqueous vehicle with a suspending agent can be used. The volume should be kept low to avoid irritation.
-
3.1.2. Example Preparation Protocol for Intraperitoneal Injection (Suspension)
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile saline.
-
Add a small amount of the CMC solution to the this compound powder to create a paste.
-
Gradually add the remaining CMC solution while continuously vortexing or sonicating to ensure a homogenous suspension.
-
The final formulation should be administered immediately after preparation to ensure uniformity.
Administration Protocols in Rodents
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed in accordance with relevant guidelines.
3.2.1. Intrathecal (i.t.) Injection in Rats
This procedure requires significant technical skill and is typically performed under light anesthesia.
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Palpate the space between the L5 and L6 vertebrae.
-
Carefully insert a 30-gauge needle attached to a microsyringe into the intrathecal space. A slight tail-flick is often observed upon successful entry.
-
Slowly inject the this compound solution (typically 10-20 µL).
-
Withdraw the needle and allow the animal to recover from anesthesia.
-
Monitor the animal for any signs of distress or neurological impairment.
3.2.2. Oral Gavage (p.o.) in Mice and Rats
-
Select an appropriately sized gavage needle (flexible or rigid with a ball tip) for the animal. The length should be pre-measured from the tip of the nose to the last rib.
-
Gently restrain the animal, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the this compound suspension or solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress.
3.2.3. Intraperitoneal (i.p.) Injection in Mice and Rats
-
Restrain the animal in a supine position with its head tilted slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound formulation. The maximum recommended volume is typically 10 mL/kg.
3.2.4. Intravenous (i.v.) Injection in Mice and Rats
-
The lateral tail vein is the most common site for i.v. injections in rodents.
-
Warm the tail using a heat lamp or warm water to dilate the veins.
-
Place the animal in a restraint device.
-
Insert a 27-30 gauge needle into the lateral tail vein.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
3.2.5. Subcutaneous (s.c.) Injection in Mice and Rats
-
Grasp the loose skin over the back of the neck (scruff).
-
Insert a 25-27 gauge needle into the "tent" of skin formed.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the this compound formulation.
Key Experiments
3.3.1. Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a widely used model to assess the anti-inflammatory potential of a compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., p.o., i.p.) at a predetermined time before carrageenan injection (e.g., 30-60 minutes).
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle-treated control group.
3.3.2. LPS-Induced Inflammation Model
This model is used to study systemic inflammation and the effects of compounds on pro-inflammatory cytokine production.
-
Animal Model: Male C57BL/6 or BALB/c mice (8-12 weeks old).
-
Procedure:
-
Administer this compound or vehicle (e.g., i.p.) 1 hour before the lipopolysaccharide (LPS) challenge.
-
Inject LPS (from E. coli) intraperitoneally at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).
-
At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood and/or tissues (e.g., lung, liver) for analysis.
-
-
Data Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates using ELISA or other immunoassays.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action via TRPC6 Inhibition
This compound and larixyl acetate selectively inhibit the TRPC6 channel, which is a key regulator of calcium influx in various cell types. The following diagram illustrates the proposed signaling pathway through which this compound may exert its effects.
Caption: Proposed mechanism of this compound's action via inhibition of the TRPC6 signaling pathway.
Experimental Workflow for In Vivo Anti-inflammatory Studies
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of this compound in an animal model.
Caption: General experimental workflow for in vivo evaluation of this compound's anti-inflammatory activity.
Safety and Toxicology
As with any investigational compound, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) and to observe for any signs of toxicity. Monitor animals for changes in body weight, food and water intake, and overall behavior. Histopathological examination of major organs should be considered in longer-term studies.
Conclusion
These application notes provide a framework for the in vivo administration of this compound in animal models of pain and inflammation. The provided protocols and data summaries are intended to serve as a starting point for researchers. It is essential to optimize dosages, vehicles, and administration routes for specific experimental models and research questions. Further research is warranted to fully elucidate the pharmacokinetic profile and therapeutic potential of this compound.
References
Application Note: Investigating G-Protein Coupled Receptor Signaling with Larixol
Introduction
Larixol, a labdane-type diterpene, has been a subject of investigation for its potential modulatory effects on G-protein coupled receptor (GPCR) signaling pathways. Specifically, initial studies have focused on its interaction with the formyl peptide receptor 1 (FPR1), a Gi-protein coupled receptor crucial for neutrophil chemotaxis and activation in response to N-formyl-methionyl-leucyl-phenylalanine (fMLP). This document provides an overview of the application of this compound in studying GPCR signaling, summarizes the reported quantitative data, and offers detailed protocols for relevant experiments. It is important to note that while initial findings suggested this compound acts as an inhibitor of G-protein βγ subunit signaling, subsequent research has presented conflicting evidence, which will also be addressed to provide a comprehensive and objective resource for researchers.
Mechanism of Action: A Controversial Standpoint
Initial research posited that this compound exerts its inhibitory effects not by directly antagonizing the fMLP receptor, but by interfering with the downstream signaling cascade.[1][2] The proposed mechanism involves this compound targeting the βγ subunit of the Gi-protein, thereby preventing its interaction with downstream effectors like Src kinase and Phospholipase Cβ (PLCβ).[1] This disruption was shown to attenuate a range of fMLP-induced neutrophil functions, including superoxide anion production, chemotaxis, and granular release.[1][2] The studies indicated that this compound did not affect cyclic nucleotide levels, which is consistent with a mechanism that does not involve direct modulation of adenylyl cyclase.
However, a subsequent study challenged these findings, reporting that this compound from two different commercial sources did not inhibit neutrophil responses mediated through either FPR1 or the related FPR2. This later research suggests that the previously observed inhibitory effects might not be attributable to this compound itself. Researchers are therefore advised to exercise caution and perform rigorous controls when using this compound as a tool to study GPCR signaling.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on fMLP-induced neutrophil functions as reported in the initial positive study.
| Assay | Agonist | IC50 of this compound (μM) | Reference |
| Superoxide Anion Production | fMLP (0.1 μM) | 1.98 ± 0.14 | |
| Cathepsin G Release | fMLP (0.1 μM) | 2.76 ± 0.15 |
Note: Researchers should be aware of conflicting data regarding the efficacy of this compound as a GPCR signaling inhibitor.
Signaling and Experimental Diagrams
To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been created using Graphviz.
Experimental Protocols
The following are detailed protocols adapted from the methodologies described in the primary literature for studying the effects of this compound on neutrophil functions.
Protocol 1: Isolation of Human Neutrophils
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
Hypotonic (0.2%) and hypertonic (1.6%) NaCl solutions
Procedure:
-
Draw venous blood into heparinized tubes.
-
Separate neutrophils by dextran sedimentation followed by centrifugation over a Ficoll-Paque PLUS cushion.
-
Treat the granulocyte pellet with a hypotonic 0.2% NaCl solution to lyse red blood cells, followed by restoration of isotonicity with a hypertonic 1.6% NaCl solution.
-
Wash the purified neutrophils with HBSS.
-
Resuspend the neutrophils in RPMI 1640 medium at a concentration of 1x10^7 cells/mL.
-
Assess cell viability using the Trypan blue exclusion method (should be >98%).
Protocol 2: Superoxide Anion Production Assay
Objective: To measure the fMLP-induced production of superoxide anions by neutrophils and assess the inhibitory effect of this compound.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
This compound (dissolved in DMSO, then diluted in buffer)
-
Ferricytochrome C (from horse heart)
-
fMLP (N-formyl-methionyl-leucyl-phenylalanine)
-
HBSS with Ca2+ and Mg2+
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing:
-
Neutrophils (final concentration 1x10^6 cells/mL)
-
Ferricytochrome C (final concentration 0.5 mg/mL)
-
Varying concentrations of this compound (e.g., 0.1 to 30 μM) or vehicle control (DMSO).
-
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding fMLP to a final concentration of 0.1 μM.
-
Immediately measure the change in absorbance at 550 nm every minute for 10-15 minutes. The reduction of ferricytochrome C by superoxide anions leads to an increase in absorbance.
-
Calculate the rate of superoxide production using the extinction coefficient for the reduction of cytochrome C (21.1 mM⁻¹cm⁻¹).
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 3: Immunoprecipitation for Gβγ-Src Interaction
Objective: To determine if this compound inhibits the interaction between the G-protein βγ subunit and Src kinase following fMLP stimulation.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
This compound
-
fMLP
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Gβ antibody
-
Anti-Src antibody
-
Protein A/G-agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
ECL detection reagents
Procedure:
-
Pre-treat neutrophils (1x10^7 cells/sample) with this compound or vehicle for 10 minutes at 37°C.
-
Stimulate the cells with fMLP (0.1 μM) for 30-60 seconds.
-
Immediately lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pre-clear the lysates by incubating with Protein A/G-agarose beads for 30 minutes.
-
Incubate the pre-cleared lysates with an anti-Gβ antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for another 2-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Src antibody (for co-immunoprecipitation) and an anti-Gβ antibody (to confirm successful immunoprecipitation).
-
Visualize the protein bands using an ECL detection system. A decrease in the Src band in the this compound-treated sample indicates inhibition of the Gβγ-Src interaction.
References
Application Notes and Protocols: Larixol as an Inhibitor of fMLP-Induced Superoxide Production in Human Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to utilizing Larixol, a natural diterpene, as an inhibitor of N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced superoxide production in human neutrophils. This document details the mechanism of action of this compound, its effects on key signaling pathways, and provides detailed protocols for the essential experiments required to study its inhibitory activity. The information is intended to assist researchers in the fields of inflammation, immunology, and drug discovery in investigating the therapeutic potential of this compound and similar compounds.
Introduction
N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant peptide that activates neutrophils, the most abundant type of white blood cell and a critical component of the innate immune system. Upon activation by fMLP, neutrophils generate a "respiratory burst," a rapid release of reactive oxygen species (ROS), including superoxide anions (O₂⁻), through the activation of the NADPH oxidase enzyme complex. While essential for host defense against pathogens, excessive or prolonged neutrophil activation and superoxide production can contribute to tissue damage in various inflammatory diseases.
This compound, a diterpene isolated from the root of Euphorbia formosana, has been identified as an inhibitor of fMLP-induced superoxide production in human neutrophils.[1] Its mechanism of action involves the disruption of key signaling events downstream of the fMLP receptor, a G-protein coupled receptor (GPCR).[1] Understanding the molecular targets of this compound and its effects on neutrophil signaling pathways is crucial for evaluating its potential as an anti-inflammatory agent.
It is important to note that while initial studies have demonstrated the inhibitory effects of this compound, some recent research using commercially sourced this compound has reported a lack of inhibitory activity on fMLP-mediated neutrophil responses, suggesting potential variability in compound sources or experimental conditions.[2][3] Therefore, careful validation and consistent experimental procedures are paramount.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on fMLP-induced superoxide production by targeting the βγ subunit of the heterotrimeric Gi-protein associated with the fMLP receptor.[1] This interference prevents the interaction of the Gβγ subunit with its downstream effectors, thereby disrupting the signal transduction cascade that leads to NADPH oxidase activation.
The fMLP-induced signaling pathway leading to superoxide production is a complex process involving multiple kinases and second messengers. Upon fMLP binding to its receptor, the dissociated Gβγ subunit of the Gi-protein activates downstream signaling molecules, including Src family kinases and Phospholipase Cβ (PLCβ). This leads to a cascade of events including:
-
Activation of downstream kinases: Phosphorylation and activation of Src, Extracellular signal-regulated kinases 1/2 (ERK1/2), p38 mitogen-activated protein kinase (p38 MAPK), and Protein Kinase B (Akt).
-
Intracellular calcium mobilization: PLCβ activation leads to the generation of inositol trisphosphate (IP₃), which triggers the release of calcium from intracellular stores.
-
Protein Kinase C (PKC) activation: Increased intracellular calcium and diacylglycerol (DAG), another product of PLCβ activity, activate PKC isoforms.
-
p47phox translocation: The activated signaling pathways culminate in the phosphorylation and translocation of the cytosolic NADPH oxidase subunit, p47phox, to the plasma membrane, a critical step in the assembly and activation of the superoxide-producing enzyme complex.
This compound has been shown to attenuate the fMLP-induced phosphorylation of Src, ERK1/2, p38, and Akt, inhibit intracellular calcium mobilization, and prevent the translocation of p47phox to the membrane.
Quantitative Data
The inhibitory potency of this compound on fMLP-induced neutrophil responses has been quantified, providing key metrics for experimental design and comparison.
| Parameter | Inhibitor | Agonist (Concentration) | IC₅₀ Value (µM) | Reference |
| Superoxide Anion Production | This compound | fMLP (0.1 µM) | 1.98 ± 0.14 | |
| Cathepsin G Release | This compound | fMLP (0.1 µM) | 2.76 ± 0.15 |
Note: this compound did not inhibit superoxide production induced by Phorbol 12-myristate 13-acetate (PMA) at concentrations up to 100 nM, indicating its specificity for the GPCR-mediated pathway.
Experimental Workflow
A typical experimental workflow to investigate the inhibitory effects of this compound on fMLP-induced superoxide production in human neutrophils is outlined below.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effects of this compound on fMLP-induced neutrophil activation.
Isolation of Human Neutrophils from Whole Blood
This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque™)
-
Dextran solution (e.g., 3% in saline)
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Trypan blue solution
-
Centrifuge, sterile conical tubes, pipettes
Procedure:
-
Carefully layer the anticoagulated whole blood over an equal volume of density gradient medium in a sterile conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer and the underlying erythrocyte pellet.
-
Resuspend the cells in HBSS without Ca²⁺/Mg²⁺ and add dextran solution to sediment the majority of red blood cells.
-
Incubate for 20-30 minutes at room temperature to allow RBCs to sediment.
-
Collect the leukocyte-rich supernatant and centrifuge at 250 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes on ice to lyse any remaining erythrocytes.
-
Wash the cells twice with HBSS without Ca²⁺/Mg²⁺ by centrifuging at 250 x g for 5 minutes.
-
Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.
Superoxide Production Assay (Cytochrome c Reduction)
This assay measures the amount of superoxide produced by neutrophils by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Isolated human neutrophils
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
fMLP
-
Cytochrome c from equine heart
-
Superoxide Dismutase (SOD) from bovine erythrocytes
-
HBSS with Ca²⁺/Mg²⁺
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ to a final concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of HBSS containing various concentrations of this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare a reaction mixture containing cytochrome c (final concentration 1 mg/mL) in HBSS. For control wells to determine non-specific reduction, add SOD (final concentration 100 U/mL).
-
Add 50 µL of the cytochrome c reaction mixture (with or without SOD) to each well.
-
Initiate the reaction by adding 50 µL of fMLP (final concentration 0.1 µM) or HBSS (for unstimulated controls) to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 550 nm every 1-2 minutes for 15-30 minutes.
-
Calculate the rate of superoxide production by determining the change in absorbance over time. The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
The SOD-inhibitable portion of the cytochrome c reduction represents the amount of superoxide produced.
Western Blot Analysis of Phosphorylated Kinases
This protocol is for detecting the phosphorylation status of Src, ERK1/2, p38, and Akt in neutrophils following fMLP stimulation.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLP
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phospho-Src, phospho-ERK1/2, phospho-p38, phospho-Akt, and total proteins as loading controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed isolated neutrophils (e.g., 5 x 10⁶ cells per condition) in microcentrifuge tubes.
-
Pre-incubate with this compound or vehicle for 15-30 minutes at 37°C.
-
Stimulate with fMLP (0.1 µM) for a predetermined optimal time (e.g., 1-5 minutes).
-
Immediately stop the reaction by adding ice-cold PBS and centrifuging at 4°C.
-
Lyse the cell pellets with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Measurement of Intracellular Calcium Mobilization
This protocol uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLP
-
Fura-2 AM
-
Pluronic F-127
-
HBSS with and without Ca²⁺/Mg²⁺
-
Fluorescence spectrophotometer or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Resuspend neutrophils in HBSS without Ca²⁺/Mg²⁺ at 1-2 x 10⁶ cells/mL.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in the presence of a small amount of Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS without Ca²⁺/Mg²⁺ to remove extracellular dye.
-
Resuspend the Fura-2-loaded cells in HBSS with Ca²⁺/Mg²⁺.
-
Transfer the cell suspension to a cuvette or a black-walled, clear-bottom 96-well plate.
-
Place the sample in the fluorescence spectrophotometer/plate reader and allow the baseline fluorescence to stabilize.
-
Add this compound or vehicle and record the baseline for a few minutes.
-
Add fMLP (0.1 µM) and continuously record the fluorescence emission at 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm excitation is proportional to the intracellular calcium concentration.
p47phox Translocation Assay (Immunofluorescence)
This protocol visualizes the translocation of the p47phox subunit from the cytosol to the plasma membrane using immunofluorescence microscopy.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLP
-
Poly-L-lysine coated coverslips
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against p47phox
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Allow neutrophils to adhere to poly-L-lysine coated coverslips in a culture plate for 30 minutes at 37°C.
-
Pre-incubate the adherent cells with this compound or vehicle for 15-30 minutes.
-
Stimulate with fMLP (0.1 µM) for 5-10 minutes at 37°C.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p47phox antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the membrane localization of p47phox.
Co-Immunoprecipitation of Gi-protein βγ Subunit and Src
This protocol is designed to investigate the interaction between the Gβγ subunit and Src kinase and the effect of this compound on this interaction.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLP
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against Gβ or Src for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Primary antibodies against Gβ and Src for Western blotting
-
Wash buffer
Procedure:
-
Treat neutrophils with this compound or vehicle, followed by stimulation with fMLP as described in the Western blot protocol.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-Gβ) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Src and Gβ. The presence of a Src band in the Gβ immunoprecipitate indicates an interaction.
Conclusion
This compound presents a promising scaffold for the development of anti-inflammatory agents that target neutrophil-mediated oxidative stress. The protocols detailed in these application notes provide a robust framework for researchers to investigate the inhibitory effects of this compound and other novel compounds on the fMLP-induced signaling pathway and superoxide production in human neutrophils. Consistent application of these methods will aid in the elucidation of the precise molecular mechanisms of action and the evaluation of the therapeutic potential of such inhibitors. Given the conflicting reports on this compound's efficacy, it is crucial for researchers to carefully source their compounds and rigorously validate their findings.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Larixyl Acetate for Studying Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of larixyl acetate, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, for investigating neuropathic pain models. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of larixyl acetate.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system.[1] Its management remains a significant clinical challenge due to the limited efficacy of existing analgesics. Recent research has highlighted the role of specific ion channels in the pathophysiology of neuropathic pain, presenting novel targets for drug development. One such target is the TRPC6 channel, a mechanosensitive cation channel implicated in mechanical hyperalgesia.
Larixyl acetate, a natural compound derived from larch resin, has been identified as a selective inhibitor of TRPC6. Studies have demonstrated its analgesic and anti-inflammatory properties in a rat model of neuropathic pain, suggesting its potential as a therapeutic agent. The primary mechanism of action involves the suppression of TRPC6 and downstream p38 signaling in microglia, key immune cells in the central nervous system that contribute to neuroinflammation.
These notes provide detailed protocols for utilizing larixyl acetate in a preclinical neuropathic pain model, specifically the Spared Nerve Injury (SNI) model in rats. Also included are methods for assessing pain behaviors and analyzing molecular changes in the spinal cord.
Mechanism of Action: Signaling Pathway
Larixyl acetate exerts its analgesic effects by inhibiting the TRPC6 channel, which is upregulated in spinal microglia following nerve injury. This inhibition leads to a reduction in the phosphorylation of p38 MAP kinase, a key signaling molecule involved in the production of pro-inflammatory cytokines. The subsequent decrease in neuroinflammation alleviates neuropathic pain symptoms.
Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used surgical model that induces robust and long-lasting neuropathic pain behaviors.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical instruments (scissors, forceps)
-
Suture materials
Procedure:
-
Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision in the skin of the lateral surface of the left thigh.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves and perform a tight ligation with a 5-0 silk suture.
-
Distal to the ligation, transect the nerves, removing a 2-4 mm piece of the distal nerve stump.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures.
-
For sham-operated controls, expose the sciatic nerve and its branches without any ligation or transection.
-
Allow the animals to recover for at least 5 days before behavioral testing.
Larixyl Acetate Administration
Intrathecal (i.t.) administration is used to deliver larixyl acetate directly to the spinal cord.
Materials:
-
Larixyl acetate
-
Vehicle (e.g., 10% DMSO in saline)
-
Hamilton syringe
Procedure:
-
Dissolve larixyl acetate in the vehicle to the desired concentrations (e.g., 3 µM, 10 µM, 30 µM).
-
Perform intrathecal injections in conscious or lightly anesthetized rats.
-
Insert a 30-gauge needle connected to a Hamilton syringe between the L5 and L6 vertebrae.
-
A tail-flick response confirms the correct placement of the needle in the intrathecal space.
-
Inject a small volume (e.g., 10 µL) of the larixyl acetate solution or vehicle.
Behavioral Testing for Neuropathic Pain
a. Mechanical Allodynia (von Frey Test): This test measures the sensitivity to a normally non-painful mechanical stimulus.
Procedure:
-
Place the rat in a plexiglass chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw on the injured side.
-
Begin with a filament of low force and increase the force until a withdrawal response is observed.
-
The paw withdrawal threshold (PWT) is determined using the up-down method.
b. Cold Allodynia (Acetone Test): This test assesses the sensitivity to a cold stimulus.
Procedure:
-
Place the rat in the testing chamber and allow it to acclimate.
-
Apply a drop of acetone to the plantar surface of the hind paw on the injured side.
-
Observe the rat's response for 1 minute and record the duration of paw withdrawal, licking, or flinching.
Molecular Analysis
a. Western Blot: To quantify the expression of proteins such as TRPC6 and phosphorylated p38 (p-p38) in the spinal dorsal horn.
Procedure:
-
Euthanize the rats at the end of the experiment and collect the lumbar spinal cord.
-
Isolate the dorsal horn and homogenize the tissue in lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against TRPC6, p-p38, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
b. Immunohistochemistry: To visualize the expression and localization of proteins in the spinal cord.
Procedure:
-
Perfuse the rats with saline followed by 4% paraformaldehyde.
-
Collect the lumbar spinal cord and post-fix it in 4% paraformaldehyde.
-
Cryoprotect the tissue in sucrose solutions.
-
Cut the spinal cord into thin sections using a cryostat.
-
Mount the sections on slides and perform antigen retrieval if necessary.
-
Incubate the sections with primary antibodies against markers for microglia (Iba-1) and astrocytes (GFAP), as well as TRPC6.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize cell nuclei.
-
Capture images using a fluorescence microscope.
c. Multiplex Cytokine Assay: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the spinal cord.
Procedure:
-
Homogenize the spinal dorsal horn tissue as described for Western blotting.
-
Use a commercially available multiplex bead-based immunoassay kit according to the manufacturer's instructions.
-
Analyze the samples using a flow cytometer or a specialized multiplex reader.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of larixyl acetate in the SNI model.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published data.
Table 1: Effect of Single Intrathecal Larixyl Acetate Application on Mechanical Allodynia in SNI Rats
| Treatment Group | Dose (µM) | Paw Withdrawal Threshold (g) at 2.5h post-injection |
| Sham + Vehicle | - | ~15 g |
| SNI + Vehicle | - | ~2 g |
| SNI + Larixyl Acetate | 3 | Increased from baseline |
| SNI + Larixyl Acetate | 10 | Significantly increased from vehicle |
| SNI + Larixyl Acetate | 30 | 9.33 ± 2.03 g |
Note: A single application of larixyl acetate on day 5 post-injury caused a dose-dependent inhibition of mechanical allodynia with an ED₅₀ value of 13.43 µM.
Table 2: Effect of Multiple Larixyl Acetate Applications on Inflammatory Markers in the Spinal Cord of SNI Rats
| Marker | SNI + Vehicle | SNI + Larixyl Acetate (30 µM for 6 days) |
| Iba-1 (microglial marker) | Upregulated | Dose-dependently inhibited |
| GFAP (astrocyte marker) | Upregulated | No obvious effect |
| TNF-α | Upregulated | Dose-dependently inhibited |
| IL-1β | Upregulated | Dose-dependently inhibited |
| IL-6 | Upregulated | Dose-dependently inhibited |
| IL-10 | No significant change | No obvious effect |
Conclusion
Larixyl acetate represents a promising pharmacological tool for the investigation of neuropathic pain mechanisms and the development of novel analgesics. Its selective inhibition of the TRPC6 channel provides a targeted approach to modulating neuroinflammation in the spinal cord. The protocols and data presented here offer a framework for researchers to explore the therapeutic potential of larixyl acetate and other TRPC6 inhibitors in preclinical models of neuropathic pain.
References
Troubleshooting & Optimization
Troubleshooting Larixol solubility issues in aqueous solutions
Larixol Solubility - Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is a lipophilic molecule (LogP ≈ 4.2) and a weak base (pKa ≈ 4.5). Its intrinsic aqueous solubility is extremely low, typically less than 0.01 mg/mL in neutral pH conditions (pH 7.0-7.4). Solubility is highly dependent on the pH of the solution.
Q2: Why is my this compound powder not dissolving in my neutral buffer (e.g., PBS pH 7.4)?
Directly dissolving this compound powder in neutral aqueous buffers is not recommended and will likely fail due to its low intrinsic solubility. At neutral pH, this compound is predominantly in its non-ionized, poorly soluble form. An appropriate solubilization strategy, such as using an acidic buffer or a co-solvent system, is required.
Q3: How does pH impact the solubility of this compound?
As a weak base with a pKa of approximately 4.5, this compound becomes protonated and more soluble in acidic conditions. At pH values two units below its pKa (i.e., pH ≤ 2.5), it is predominantly in its ionized, more soluble salt form. Conversely, as the pH increases above 4.5, it converts to its neutral, less soluble form, leading to a significant decrease in solubility.
Q4: I observed precipitation after diluting my acidic this compound stock solution into a neutral cell culture medium. Why did this happen?
This is a common issue known as "fall-out" or precipitation upon pH shift. When your acidic stock (where this compound is soluble) is added to a larger volume of neutral or slightly basic buffer (like cell culture media, typically pH 7.2-7.4), the final pH of the solution rises above this compound's pKa. This causes the protonated, soluble form of this compound to convert back to its insoluble free base form, resulting in precipitation.
Q5: Is it advisable to use heat or sonication to dissolve this compound?
Gentle heating (e.g., to 37°C) and sonication can help increase the rate of dissolution but may not significantly increase the equilibrium solubility. Be cautious, as excessive heat can lead to the degradation of this compound. These methods are most effective when used in conjunction with a proper solubilization system (e.g., co-solvents or cyclodextrins) but cannot overcome fundamental insolubility at an unfavorable pH.
Troubleshooting Guides
Guide 1: this compound Precipitates Upon Dilution of a DMSO Stock
Problem: You have a 10 mM this compound stock solution in DMSO. When you dilute it 1:1000 into Phosphate-Buffered Saline (PBS) at pH 7.4 for a final concentration of 10 µM, the solution immediately becomes cloudy.
This workflow outlines the steps to diagnose and solve this common precipitation issue.
Caption: Troubleshooting workflow for this compound precipitation.
Guide 2: Optimizing this compound Solubility with pH Adjustment
Problem: You need to prepare a purely aqueous stock solution of this compound for an experiment that is sensitive to organic co-solvents like DMSO.
The relationship between pH, pKa, and the ionization state of this compound is critical for its solubilization. This diagram illustrates the principle.
Caption: pH-dependent solubility of this compound.
Data & Experimental Protocols
Table 1: pH-Dependent Solubility of this compound
The equilibrium solubility of this compound was determined in a series of buffered aqueous solutions at 25°C.
| pH of Buffer | This compound Form | Solubility (mg/mL) | Molar Solubility (µM) |
| 2.0 | >99% Ionized (this compound-H⁺) | 1.5 | 3,125 |
| 4.5 (pKa) | 50% Ionized | 0.05 | 104 |
| 6.0 | >95% Neutral | < 0.01 | < 21 |
| 7.4 | >99% Neutral | < 0.01 | < 21 |
Table 2: Efficacy of Different Solubilization Methods
The maximum achievable concentration of this compound in PBS (pH 7.4) was measured using various formulation strategies.
| Method | Excipient/System | Achievable Concentration (µM) | Fold Increase vs. Buffer |
| Control | None (PBS only) | < 21 | 1x |
| Co-Solvent | 5% v/v Ethanol | 55 | ~2.6x |
| Surfactant | 1% w/v Polysorbate 80 | 250 | ~12x |
| Cyclodextrin | 2% w/v HP-β-CD | 410 | ~20x |
Protocol 1: Preparation of a 1 mg/mL this compound Stock in Acidic Buffer
This protocol describes how to prepare a this compound stock solution using pH adjustment, avoiding organic solvents.
Materials:
-
This compound powder
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified water (Milli-Q or equivalent)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound powder for a final concentration of 1 mg/mL.
-
Add approximately 80% of the final volume of purified water to a beaker with a magnetic stir bar.
-
While stirring, slowly add 0.1 M HCl dropwise to the water until the pH is stable at 2.0 - 2.5.
-
Slowly add the this compound powder to the acidic water. The powder should dissolve readily with continued stirring.
-
Once fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of pH 2.0 water and add it to the flask.
-
Bring the solution to the final volume with pH 2.0 water.
-
Confirm the final pH. Do not adjust the pH upwards, as this will cause precipitation.
-
Sterile-filter the solution through a 0.22 µm filter compatible with acidic solutions (e.g., PVDF).
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details how to prepare a this compound solution for in-vitro experiments using a cyclodextrin-based formulation.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer and sonicator
Procedure:
-
Prepare a 5% w/v solution of HP-β-CD in PBS (e.g., 500 mg of HP-β-CD in 10 mL of PBS). Mix until fully dissolved.
-
Weigh this compound powder and add it to the HP-β-CD solution to achieve the desired final concentration (e.g., for a 500 µM solution).
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the suspension in a bath sonicator for 15-30 minutes. The solution should become clear.
-
Allow the solution to equilibrate at room temperature for at least 1 hour to ensure the formation of the this compound/cyclodextrin inclusion complex.
-
Before use, visually inspect for any undissolved particles. If necessary, filter the solution through a 0.22 µm syringe filter.
Optimizing Larixol Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of Larixol for various cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is a labdane-type diterpene that has been identified as an inhibitor of the βγ subunit of Gi-proteins and a blocker of TRPC6 channels.[1][2] Its inhibitory actions on these targets can modulate various downstream signaling pathways, affecting processes such as inflammation, calcium influx, and cell proliferation.[1][2]
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
A2: Based on published data, a sensible starting concentration range for this compound and its derivatives would be from 0.1 µM to 50 µM. For its derivative, larixyl acetate, potent inhibition of TRPC6 has been observed with IC50 values in the range of 0.1-0.6 µM.[2] For this compound's effects on neutrophil superoxide production and cathepsin G release, IC50 values were found to be 1.98 µM and 2.76 µM, respectively. A broader screening range up to 50 µM may be necessary to observe effects in less sensitive cell lines or assays.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Protocol for 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in pure, sterile DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Q4: How can I avoid precipitation of this compound when adding it to my cell culture medium?
A4: Precipitation upon dilution of a DMSO stock into aqueous cell culture medium is a common issue with hydrophobic compounds like this compound. To minimize this:
-
Use a Low Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of ≤ 0.5%, and preferably ≤ 0.1% for sensitive cell lines or long-term assays.
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in your cell culture medium.
-
Add Dropwise While Mixing: Add the this compound solution drop-by-drop to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. This facilitates rapid dispersion and reduces the chance of aggregation.
-
Consider Protein Carrier: In serum-free media, the addition of a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to 1% can sometimes help to maintain the solubility of hydrophobic compounds.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | - The chosen cell line may be insensitive to this compound's mechanism of action.- The incubation time may be too short.- The compound may have degraded. | - Test a wider and higher concentration range.- Increase the incubation time (e.g., 24, 48, 72 hours).- Verify the activity of your this compound stock in a sensitive positive control assay if available.- Prepare a fresh stock solution. |
| Excessive cytotoxicity even at low concentrations | - The cell line is highly sensitive to this compound.- The final DMSO concentration is too high.- Off-target effects are causing toxicity. | - Use a lower concentration range.- Reduce the final DMSO concentration in the culture medium.- Perform a vehicle control (medium with the same concentration of DMSO) to rule out solvent toxicity.- Investigate potential off-target effects through literature searches or specific assays. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent compound distribution due to precipitation or poor mixing.- "Edge effect" in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Follow the recommended procedure for diluting and adding this compound to the medium.- To minimize edge effects, do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to maintain humidity. |
| Precipitate observed in the culture wells | - The concentration of this compound exceeds its solubility limit in the final culture medium.- Interaction with components in the serum or medium. | - Reduce the final concentration of this compound.- Follow the best practices for preparing the working solution (serial dilution, dropwise addition with mixing).- Consider using a serum-free medium or a medium with a lower serum concentration if compatible with your cells. |
Data Presentation
Table 1: Reported IC50 Values for this compound and Larixyl Acetate
| Compound | Assay/Target | Cell Line/System | IC50 Value | Reference |
| This compound | fMLP-induced Superoxide Anion Production | Human Neutrophils | 1.98 ± 0.14 µM | |
| This compound | fMLP-induced Cathepsin G Release | Human Neutrophils | 2.76 ± 0.15 µM | |
| Larixyl Acetate | Recombinant TRPC6 Inhibition | - | 0.1 - 0.6 µM |
Experimental Protocols
Protocol 1: MTT Cytotoxicity/Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol provides a general framework for assessing apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then wash the attached cells with PBS. Trypsinize the adherent cells and combine them with the collected medium.
-
For suspension cells, directly collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
References
Larixol Technical Support Center: Stability and Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and degradation of Larixol in common cell culture media. The following sections offer troubleshooting advice, experimental protocols, and insights into the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media like DMEM or RPMI-1640?
A1: Currently, there is no specific published data on the stability of this compound in cell culture media. As a diterpenoid, its stability can be influenced by several factors within the media, including pH, temperature, serum components, and exposure to light. It is crucial to experimentally determine the stability of this compound under your specific experimental conditions.
Q2: How can I determine the stability of this compound in my cell culture experiments?
A2: To determine this compound's stability, you can perform a time-course experiment. This involves incubating this compound in your cell culture medium at 37°C and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of this compound at each time point can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q3: What are the potential degradation products of this compound in cell culture media?
A3: The exact degradation products of this compound in a biological matrix like cell culture media have not been characterized. Diterpenes can undergo oxidation, hydrolysis, or other chemical modifications.[1] Potential degradation could lead to a loss of biological activity. If you observe a decrease in the expected effect of this compound over time, degradation should be considered as a possible cause.
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent results are a common indicator of compound instability. If this compound degrades during your experiment, the effective concentration will decrease over time, leading to variable outcomes. It is recommended to perform a stability assessment as outlined in the experimental protocols section to ensure the compound's integrity throughout your assay.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been reported to inhibit fMLP-induced superoxide anion production and chemotaxis in human neutrophils. It is suggested that this compound targets the βγ subunit of the Gi-protein of the fMLP receptor, thereby attenuating downstream signaling pathways, including Src kinases, ERK1/2, p38, and AKT phosphorylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound Activity in Long-Term Experiments | This compound degradation over time in the cell culture medium. | 1. Perform a stability study to determine the half-life of this compound under your experimental conditions. 2. If degradation is confirmed, consider replenishing the medium with fresh this compound at regular intervals. 3. Shorten the experimental duration if possible. |
| High Variability Between Replicate Wells | Inconsistent this compound concentration due to degradation or precipitation. | 1. Ensure complete solubilization of this compound in the stock solution before adding to the media. 2. Visually inspect the media for any signs of precipitation after adding this compound. 3. Perform stability testing to ensure consistent compound concentration. |
| Unexpected Cytotoxicity | Formation of toxic degradation products. | 1. Analyze the cell culture supernatant for the presence of potential degradation products using LC-MS/MS. 2. Test the cytotoxicity of the media in which this compound has been pre-incubated for a duration similar to your experiment. |
| Precipitation of this compound in Media | This compound concentration exceeds its solubility limit in the aqueous environment of the cell culture medium. | 1. Lower the final concentration of this compound. 2. Increase the percentage of serum in the medium (if compatible with the experiment) to aid solubility. 3. Use a different solvent for the stock solution, ensuring it is compatible with your cells at the final concentration. |
Data Summary: Illustrative this compound Stability
Disclaimer: The following data is for illustrative purposes only and is intended to provide a framework for presenting stability data. Actual values must be determined experimentally.
| Medium | Serum Concentration | Temperature | Incubation Time (hours) | This compound Remaining (%) |
| DMEM | 10% FBS | 37°C | 0 | 100 |
| DMEM | 10% FBS | 37°C | 8 | 85 |
| DMEM | 10% FBS | 37°C | 24 | 60 |
| DMEM | 10% FBS | 37°C | 48 | 35 |
| RPMI-1640 | 10% FBS | 37°C | 0 | 100 |
| RPMI-1640 | 10% FBS | 37°C | 8 | 90 |
| RPMI-1640 | 10% FBS | 37°C | 24 | 70 |
| RPMI-1640 | 10% FBS | 37°C | 48 | 45 |
| DMEM | Serum-Free | 37°C | 24 | 50 |
| RPMI-1640 | Serum-Free | 37°C | 24 | 60 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with desired supplements (e.g., FBS, antibiotics)
-
Sterile, low-binding microcentrifuge tubes or multi-well plates
-
Calibrated pipettes
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Prepare Spiked Media: Warm the cell culture medium to 37°C. Spike the pre-warmed medium with the this compound stock solution to achieve the final desired experimental concentration. The final DMSO concentration should be kept low (typically <0.1%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium, which will serve as the time zero reference point.
-
Incubation: Dispense the remaining spiked medium into sterile, low-binding tubes or wells of a plate and place them in a 37°C incubator.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.
-
Sample Storage: Immediately store all collected samples at -80°C until analysis to prevent further degradation.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The half-life (T½) of this compound in the medium can be calculated from the degradation curve.
Visualizations
Caption: this compound's inhibitory effect on fMLP-induced neutrophil activation pathway.
Caption: Workflow for troubleshooting this compound stability issues in cell culture.
References
Larixol Technical Support Center: Troubleshooting Potential Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Larixol in cellular assays. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reported cellular effects of this compound?
A1: this compound is primarily reported to have two main effects in cellular assays:
-
Inhibition of fMLP-induced neutrophil activation: this compound has been shown to inhibit superoxide anion production, chemotaxis, and granular release in human neutrophils stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP).[1][2] This is reportedly achieved by interfering with the interaction between the βγ subunit of the Gi-protein and its downstream effectors like Src kinase and PLCβ.[1][2]
-
Inhibition of TRPC6 channels: this compound and its derivative, larixyl acetate, have been identified as inhibitors of the transient receptor potential canonical 6 (TRPC6) channel.[3] Larixyl acetate shows selectivity for TRPC6 over the closely related TRPC3 and TRPC7 channels.
Q2: Are there conflicting reports on this compound's mechanism of action?
A2: Yes, there are conflicting findings regarding this compound's effect on Gαi protein signaling. While one study suggests this compound inhibits fMLP-induced neutrophil functions by targeting the βγ subunit of Gi-proteins, a more recent study using this compound from two different commercial sources found no inhibitory effect on responses mediated by the Gαi-coupled formyl peptide receptors FPR1 and FPR2 in human neutrophils. This later study suggests the previously observed effects might not be mediated by this compound itself but potentially by other components in the extract used in the initial studies.
Q3: What are the potential off-target effects of this compound I should be aware of?
A3: Based on available data, potential off-target effects of this compound could include:
-
Modulation of other TRP channels: While larixyl acetate shows selectivity for TRPC6, it also has some inhibitory activity against TRPC3 and TRPC7. At higher concentrations, effects on other TRP channel family members cannot be entirely ruled out without specific screening.
-
Inhibition of other kinases: this compound has been reported to inhibit fMLP-induced phosphorylation of Src, ERK1/2, p38, and AKT. However, a comprehensive kinase selectivity profile for this compound is not publicly available. Therefore, it is possible that this compound could inhibit other kinases, especially at higher concentrations.
-
Effects on other GPCR signaling pathways: While a recent study showed no effect on FPR1 and FPR2 signaling, the possibility of this compound affecting other G protein-coupled receptor (GPCR) pathways cannot be excluded without further investigation.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected or inconsistent results when using this compound in your cellular assays.
Issue 1: I am not observing the expected inhibition of fMLP-induced neutrophil activation with this compound.
| Potential Cause | Troubleshooting Step |
| This compound Source and Purity | As highlighted by conflicting literature, the source and purity of this compound are critical. Verify the purity of your this compound batch. If possible, test this compound from a different supplier. |
| Cell Health and Responsiveness | Ensure your primary neutrophils are healthy and responsive to fMLP. Check for signs of spontaneous activation and perform a positive control for fMLP stimulation. |
| Experimental Conditions | Optimize the concentration of this compound and the pre-incubation time. Perform a dose-response curve to determine the optimal inhibitory concentration in your specific assay setup. |
| Assay-Specific Issues | Review your experimental protocol for the specific assay (e.g., superoxide production, chemotaxis). Ensure all reagents are fresh and properly prepared. |
Issue 2: I am observing unexpected cellular effects that are not consistent with the known targets of this compound.
| Potential Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | If you suspect off-target kinase activity, consider the following: 1. Literature Review: Search for known off-target effects of compounds with a similar labdane diterpene scaffold. 2. Kinase Activity Assay: If you have a specific kinase you suspect is being affected, perform a direct in vitro kinase assay with this compound. 3. Kinome Profiling: For a comprehensive analysis, consider submitting your this compound sample for a commercial kinase profiling service to screen against a broad panel of kinases. |
| Off-Target Ion Channel Modulation | If your assay is sensitive to ion channel activity, consider that this compound may be affecting channels other than TRPC6. Use specific inhibitors for other ion channels as controls to dissect the observed effect. |
| General Cellular Toxicity | At higher concentrations, this compound may induce cytotoxicity, leading to non-specific effects. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your cell type. |
Data Presentation
Table 1: Reported IC50 Values for this compound and Larixyl Acetate
| Compound | Target/Process | Cell Type/System | IC50 Value | Reference |
| This compound | fMLP-induced Superoxide Production | Human Neutrophils | 1.98 ± 0.14 µM | |
| This compound | fMLP-induced Cathepsin G Release | Human Neutrophils | 2.76 ± 0.15 µM | |
| Larixyl Acetate | Recombinant TRPC6 Inhibition | - | 0.1 - 0.6 µM |
Table 2: Known On-Target and Potential Off-Target Activities of this compound/Larixyl Acetate
| Target Class | Specific Target | Activity | Notes |
| G-Protein Signaling | Gi-protein βγ subunit interaction | Inhibitory (Contradictory data exists) | One study reports inhibition of interaction with downstream effectors, while another reports no effect on Gαi-mediated signaling. |
| Ion Channels | TRPC6 | Inhibitory | Larixyl acetate is a potent inhibitor. |
| TRPC3 | Inhibitory | Larixyl acetate is approximately 12-fold less potent against TRPC3 compared to TRPC6. | |
| TRPC7 | Inhibitory | Larixyl acetate is approximately 5-fold less potent against TRPC7 compared to TRPC6. | |
| Kinases | Src, ERK1/2, p38, AKT | Inhibitory (downstream of fMLP) | Inhibition of phosphorylation observed in fMLP-stimulated neutrophils. Direct kinase inhibition and broader selectivity are not well characterized. |
Experimental Protocols
1. fMLP-Induced Superoxide Anion Production Assay
-
Principle: Measurement of superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
-
Materials:
-
Human neutrophils isolated from fresh peripheral blood.
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
-
Cytochrome c (from equine heart).
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine).
-
This compound (dissolved in DMSO).
-
Superoxide dismutase (SOD).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 550 nm.
-
-
Procedure:
-
Isolate human neutrophils using a standard method (e.g., density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells).
-
Resuspend neutrophils in HBSS at a concentration of 2 x 10^6 cells/mL.
-
Pre-incubate 50 µL of the neutrophil suspension with 5 µL of this compound at various concentrations (or vehicle control) for 15 minutes at 37°C in a 96-well plate.
-
Add 50 µL of 1.6 mg/mL cytochrome c solution to each well. For negative controls, add 10 µL of SOD (300 U/mL) to designated wells.
-
Initiate the reaction by adding 50 µL of fMLP solution (final concentration 100 nM).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 550 nm every minute for 15-30 minutes.
-
Calculate the rate of superoxide production from the linear portion of the absorbance curve. The SOD-inhibitable portion represents the specific superoxide production.
-
2. Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Principle: Quantifying the migration of neutrophils through a porous membrane towards a chemoattractant.
-
Materials:
-
Human neutrophils.
-
RPMI 1640 medium with 0.5% BSA.
-
fMLP.
-
This compound.
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size).
-
Calcein-AM or other fluorescent cell stain.
-
Fluorescence plate reader.
-
-
Procedure:
-
Isolate and resuspend neutrophils in RPMI + 0.5% BSA at 2 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with this compound at various concentrations (or vehicle control) for 30 minutes at 37°C.
-
Add fMLP (10 nM) to the lower wells of the Boyden chamber. Add medium only to the negative control wells.
-
Place the porous membrane over the lower wells.
-
Add 50 µL of the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the underside of the membrane with Calcein-AM.
-
Quantify the fluorescence using a plate reader.
-
3. Intracellular Calcium Mobilization Assay
-
Principle: Using a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon stimulation.
-
Materials:
-
Human neutrophils.
-
HBSS.
-
Fura-2 AM or Fluo-4 AM.
-
Pluronic F-127.
-
fMLP.
-
This compound.
-
Fluorometer or fluorescence microscope with ratiometric imaging capabilities.
-
-
Procedure:
-
Isolate neutrophils and resuspend in HBSS at 1 x 10^7 cells/mL.
-
Load cells with 2-5 µM Fura-2 AM (with 0.02% Pluronic F-127) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend at 2 x 10^6 cells/mL.
-
Place the cell suspension in a cuvette with stirring in a fluorometer or on a coverslip for microscopy.
-
Establish a baseline fluorescence reading.
-
Add this compound (or vehicle) and incubate for the desired time.
-
Add fMLP (100 nM) and record the change in fluorescence (excitation at 340/380 nm, emission at 510 nm for Fura-2).
-
Calibrate the signal using ionomycin for maximum fluorescence and EGTA/Tris for minimum fluorescence.
-
4. Immunoprecipitation of Gi-protein βγ Subunit and Src Kinase
-
Principle: Co-immunoprecipitation to assess the interaction between the Gβγ subunit and Src kinase in response to fMLP and this compound.
-
Materials:
-
Human neutrophils.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against Gβ subunit.
-
Antibody against Src kinase.
-
Protein A/G agarose beads.
-
fMLP.
-
This compound.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Isolate neutrophils and resuspend at 1 x 10^7 cells/mL.
-
Pre-treat cells with this compound or vehicle for 30 minutes at 37°C.
-
Stimulate with fMLP (100 nM) for 1-2 minutes.
-
Immediately lyse the cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with an anti-Gβ antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Src kinase antibody to detect co-immunoprecipitated Src.
-
Mandatory Visualizations
References
Larixyl acetate patch clamp artifacts and how to avoid them
Welcome to the technical support center for researchers utilizing larixyl acetate in patch clamp experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you distinguish genuine pharmacological effects from experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of larixyl acetate?
Larixyl acetate is recognized as a specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1] It has been shown to effectively block Ca2+ entry and ionic currents following the activation of TRPC6 channels.[1]
Q2: What is the selectivity profile of larixyl acetate?
Larixyl acetate exhibits a degree of selectivity for TRPC6 over other related TRP channels. Specifically, it has been reported to have a 12-fold and 5-fold selectivity over TRPC3 and TRPC7 channels, respectively.[1]
Q3: Are there any known direct interactions of larixyl acetate with the patch clamp apparatus?
Currently, there is no specific documentation in the scientific literature detailing direct interactions of larixyl acetate with patch clamp electrodes or glass pipettes that would generate unique artifacts. However, like any small molecule, its properties and the vehicle used for its dissolution can potentially influence the stability of the recording.
Q4: How can I be sure that the observed changes in my recording are due to larixyl acetate's effect on ion channels and not an artifact?
Distinguishing a true pharmacological effect from an artifact is critical. A genuine effect of larixyl acetate should be reversible upon washout (if the binding is not covalent), and dose-dependent. It is also crucial to perform vehicle controls, where you apply the solution without larixyl acetate to ensure the solvent itself does not cause the observed effects. Any sudden, large, and irreversible changes are more likely to be artifacts.
Troubleshooting Guide: Larixyl Acetate Application
This section addresses common issues that may arise during the application of larixyl acetate in patch clamp recordings.
Issue 1: Unstable Seal or Loss of Gigaseal After Larixyl Acetate Application
An unstable gigaohm seal is a common problem in patch clamp experiments and can be exacerbated by the application of pharmacological agents.
| Possible Cause | Troubleshooting Steps |
| Solvent (e.g., DMSO) Effects | - Keep the final concentration of the solvent in your external solution as low as possible (ideally <0.1%).- Perform a vehicle control by applying the same concentration of the solvent alone to ensure it does not affect seal stability. |
| High Concentration of Larixyl Acetate | - High concentrations of lipophilic molecules can sometimes interfere with the membrane-glass seal. - Start with a low concentration of larixyl acetate and gradually increase it (concentration-response curve). |
| Mechanical Instability | - Ensure your perfusion system is stable and does not introduce vibrations.- Check for any drift in the micromanipulator.[2] |
| Poor Cell Health | - Unhealthy cells are more prone to seal instability.[3] Ensure your cells or tissue slices are healthy before starting the experiment. |
Issue 2: Increased Noise During or After Larixyl Acetate Perfusion
Increased noise can obscure the real signal and make data analysis difficult.
| Possible Cause | Troubleshooting Steps |
| Electrical Noise from Perfusion System | - Ensure that the perfusion system is properly grounded and shielded.- Check for any leaks in the perfusion lines that could create electrical noise. |
| Precipitation of Larixyl Acetate | - Larixyl acetate, being a hydrophobic molecule, might precipitate at higher concentrations or in certain buffer conditions.- Visually inspect your solution for any signs of precipitation.- Filter your final working solution with a 0.22 µm filter. |
| Compound Interaction with Electrodes | - Ensure your Ag/AgCl wires are properly chlorinated and that the internal solution is free of contaminants. |
Issue 3: Irreversible or Very Slow-to-Washout Effects
If the effect of larixyl acetate does not reverse after washing with the control solution, it could be due to several factors.
| Possible Cause | Troubleshooting Steps |
| "Sticky" Nature of the Compound | - Hydrophobic compounds can adhere to the perfusion tubing and the experimental chamber, leading to a slow washout.- Use inert tubing materials (e.g., Teflon) and allow for an extended washout period. |
| Irreversible Binding | - While larixyl acetate is generally considered a reversible inhibitor, at high concentrations or with prolonged exposure, its washout may be very slow. |
| Rundown of the Current | - The observed irreversible effect might be a rundown of the ion channel activity over time, which can be mistaken for a drug effect.- Monitor the current stability for a sufficient period before drug application to assess the baseline rundown. |
Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for Testing Larixyl Acetate
This protocol provides a general workflow for assessing the effect of larixyl acetate on a target ion channel current.
-
Preparation of Solutions :
-
External Solution (aCSF) : Prepare and filter (0.22 µm) your standard artificial cerebrospinal fluid or external buffer. Ensure its osmolarity and pH are correctly adjusted.
-
Internal Solution : Prepare and filter your internal pipette solution. For stable recordings, an osmolarity about 10 mOsm lower than the external solution is often recommended.
-
Larixyl Acetate Stock Solution : Prepare a high-concentration stock solution of larixyl acetate in a suitable solvent (e.g., DMSO).
-
Working Solutions : On the day of the experiment, dilute the stock solution into the external solution to achieve your final desired concentrations. Prepare a vehicle control with the same final solvent concentration.
-
-
Pipette Preparation :
-
Pull glass pipettes with a resistance appropriate for your cell type (typically 3-8 MΩ).
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Backfill the pipette with the internal solution, ensuring no air bubbles are trapped.
-
-
Patch Clamp Recording :
-
Establish a stable whole-cell configuration on a healthy-looking cell.
-
Switch to voltage-clamp mode and hold the cell at a potential where your target channels are closed.
-
Apply a voltage protocol (e.g., voltage steps or ramps) to elicit the ion channel currents of interest.
-
Record a stable baseline of the current for at least 5-10 minutes to ensure the recording is stable and to measure any rundown.
-
-
Larixyl Acetate Application :
-
Switch the perfusion to the external solution containing the vehicle control and record for 3-5 minutes to check for any solvent effects.
-
Switch to the perfusion line containing the lowest concentration of larixyl acetate.
-
Continuously apply the voltage protocol and record the current until the effect of the drug reaches a steady state.
-
Repeat for increasing concentrations of larixyl acetate if a dose-response relationship is being investigated.
-
-
Washout :
-
After the final drug application, switch the perfusion back to the control external solution.
-
Continue recording to observe the reversal of the drug effect. Allow for a sufficient washout period.
-
Visualizations
Caption: Larixyl acetate signaling pathway showing inhibition of the TRPC6 channel.
Caption: Experimental workflow for a patch clamp experiment with larixyl acetate.
Caption: Troubleshooting logic for common patch clamp artifacts.
References
Technical Support Center: Larixol and Gαi Protein Inhibition
Welcome to the technical support center for researchers investigating the effects of Larixol on Gαi protein signaling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the contradictory findings in the literature and to help you navigate your own experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary controversy surrounding this compound and Gαi protein inhibition?
A1: There are conflicting reports in scientific literature regarding the inhibitory effect of this compound on Gαi protein signaling. A 2022 study by Lin et al. suggested that this compound inhibits neutrophil functions stimulated by the Gαi-coupled receptor agonist fMLP by targeting the Gβγ subunit of the Gαi protein.[1] Conversely, a 2023 study by Björkman et al. concluded that this compound, from two different commercial sources, does not inhibit Gαi-mediated signaling in human neutrophils.[2] This discrepancy has created uncertainty about the true effect of this compound on this signaling pathway.
Q2: What were the key findings of the study suggesting this compound inhibits Gαi signaling?
A2: The study by Lin et al. (2022) reported that this compound inhibited fMLP-induced superoxide anion production, chemotaxis, and granular release in human neutrophils.[1] They proposed that this compound interferes with the interaction between the Gβγ subunit of the Gαi protein and its downstream effectors, such as Src kinase and PLCβ.[1]
Q3: What were the key findings of the study suggesting this compound does NOT inhibit Gαi signaling?
A3: The research by Björkman et al. (2023) found that this compound did not inhibit neutrophil responses mediated by the Gαi-coupled formyl peptide receptors 1 (FPR1) and 2 (FPR2). Their experiments, using this compound from two separate commercial suppliers, also showed no selective inhibition of Gαq-mediated pathways. This study suggests that the previously reported inhibitory effects might not be attributable to this compound itself. It's important to note that an earlier version of this publication was temporarily withdrawn and then republished.
Q4: Are there any other known targets of this compound?
A4: Yes, other research has identified this compound and its derivatives as inhibitors of the TRPC6 cation channel. This highlights the possibility of off-target effects, a common phenomenon with natural product-derived small molecules, which could contribute to some of the observed cellular effects.
Troubleshooting Guide for Contradictory this compound Effects
If you are encountering inconsistent results in your experiments with this compound, this guide provides potential explanations and troubleshooting steps.
Issue 1: Inconsistent Inhibition of Gαi-mediated Neutrophil Activation
| Possible Cause | Troubleshooting Steps |
| This compound Purity and Source | The purity and integrity of the this compound compound can vary between suppliers. The contradictory findings in the literature explicitly mention the use of this compound from different sources. • Recommendation: If possible, obtain this compound from multiple vendors and test them in parallel. Perform analytical chemistry (e.g., HPLC-MS) to confirm the identity and purity of your this compound sample. |
| Experimental Conditions | Minor differences in experimental protocols can lead to significant variations in results. This is a common challenge in GPCR pharmacology. • Cell Density: Ensure consistent neutrophil density across experiments, as this can affect the magnitude of the response. • Agonist Concentration: Use a full dose-response curve for fMLP to ensure you are working within a sensitive range of the assay. • Incubation Times: Precisely control the incubation times with this compound and the stimulating agonist. |
| Off-Target Effects | This compound may have other cellular targets besides the Gαi signaling pathway. As this compound has been identified as a TRPC6 inhibitor, it's possible that some of its effects are mediated through this or other channels. • Recommendation: Use specific inhibitors for other potential targets to see if they replicate or block the effects of this compound. For example, test a known TRPC6 inhibitor in your assays. |
| Cellular Health and Viability | The health and activation state of primary neutrophils can be highly variable between donors and preparations. • Recommendation: Always perform a viability assay (e.g., Trypan Blue exclusion or a live/dead stain) on your neutrophils before each experiment. Use freshly isolated neutrophils for optimal results. |
Data Presentation: Summary of Reported Quantitative Data
| Parameter | Lin et al. (2022) | Björkman et al. (2023) |
| fMLP-induced superoxide anion production | IC₅₀: 1.98 ± 0.14 µM | No significant inhibition observed |
| fMLP-induced cathepsin G release | IC₅₀: 2.76 ± 0.15 µM | Not reported |
| fMLP-induced chemotaxis | Concentration-dependent inhibition | No significant inhibition observed |
Detailed Experimental Protocols
Here are detailed methodologies for key experiments relevant to investigating this compound's effect on Gαi signaling.
Superoxide Anion Production Assay in Neutrophils
This assay measures the production of superoxide (O₂⁻), a key function of activated neutrophils, often using cytochrome c reduction or luminol-based chemiluminescence.
-
Principle: Activated neutrophils produce O₂⁻ via the NADPH oxidase enzyme complex. This can be measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c, which can be read on a spectrophotometer.
-
Protocol Outline (based on Cytochrome C Reduction):
-
Isolate human neutrophils from whole blood using a standard method like Ficoll-Paque density gradient centrifugation.
-
Resuspend purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes at 37°C).
-
Add cytochrome c (final concentration ~50-100 µM) to the cell suspension.
-
Stimulate the cells with fMLP (e.g., 100 nM).
-
Measure the change in absorbance at 550 nm over time using a plate reader.
-
Include a control with SOD to confirm that the measured reduction is due to superoxide.
-
Calculate the rate of superoxide production and compare the inhibition by this compound.
-
Neutrophil Chemotaxis Assay
This assay assesses the directed migration of neutrophils towards a chemoattractant like fMLP.
-
Principle: Using a Boyden chamber or a similar system with a porous membrane (e.g., Transwell®), this assay quantifies the number of neutrophils that migrate from an upper chamber towards a chemoattractant in a lower chamber.
-
Protocol Outline (using Transwell® inserts):
-
Isolate neutrophils as described above.
-
Pre-incubate neutrophils with this compound or vehicle control.
-
Place fMLP (e.g., 10 nM) in the lower chamber of the Transwell® plate.
-
Add the pre-incubated neutrophils to the upper chamber (on the porous membrane).
-
Incubate for 1-2 hours at 37°C to allow for migration.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, or by using a fluorescent dye and a plate reader.
-
GTPγS Binding Assay
This is a biochemical assay to directly measure the activation of G proteins.
-
Principle: In the presence of an agonist, the Gα subunit of a G protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G proteins. The amount of incorporated radioactivity is a measure of G protein activation.
-
Protocol Outline:
-
Prepare cell membranes from cells expressing the Gαi-coupled receptor of interest (e.g., FPR1).
-
In a multi-well plate, combine the cell membranes, [³⁵S]GTPγS, and GDP.
-
Add the agonist (e.g., fMLP) with or without this compound.
-
Incubate for a set time at 30°C to allow for [³⁵S]GTPγS binding.
-
Stop the reaction and separate the membrane-bound radioactivity from the free radioactivity, typically by rapid filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
BRET is a cell-based assay that can monitor the interaction between G protein subunits in real-time.
-
Principle: To monitor Gαi activation, the Gαi subunit can be fused to a BRET donor (e.g., Renilla luciferase, Rluc) and the Gγ subunit to a BRET acceptor (e.g., Venus, a YFP variant). In the inactive Gαβγ heterotrimer, the donor and acceptor are in close proximity, resulting in a high BRET signal. Upon activation by an agonist, the Gα-GTP dissociates from Gβγ, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the GPCR of interest, Gαi-Rluc, and Venus-Gγ, along with a Gβ subunit.
-
Plate the transfected cells in a 96-well plate.
-
On the day of the assay, replace the culture medium with a suitable assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h).
-
Measure the basal BRET ratio using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Add the agonist (with or without this compound) and monitor the change in the BRET ratio over time.
-
Mandatory Visualizations
Caption: Canonical Gαi signaling pathway.
Caption: Troubleshooting logic for this compound experiments.
Caption: Experimental workflow for a G protein activation BRET assay.
References
- 1. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DMSO Concentration Effects in Larixol Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Larixol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the effects of Dimethyl Sulfoxide (DMSO) concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum final concentration of DMSO for this compound experiments?
A1: It is crucial to maintain the final DMSO concentration in your cell culture media as low as possible, ideally at or below 0.1% (v/v).[1] While some cell lines may tolerate up to 0.5%, it is highly recommended to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not induce significant toxicity or off-target effects.[2]
Q2: I am observing lower than expected potency (higher IC50) for this compound. Could DMSO be the cause?
A2: Yes, several factors related to DMSO could contribute to this issue. High concentrations of DMSO can directly interfere with cellular assays. For instance, in neutrophil-based assays, DMSO can suppress the production of superoxide anions, a key measure of this compound's activity.[3][4] In calcium mobilization assays used to assess TRPC6 inhibition, DMSO can quench the fluorescence of indicators like Fluo-4 and disrupt cell membranes, leading to inaccurate readings.[3]
Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. How can I resolve this?
A3: This is a common issue known as "salting out." To prevent precipitation, it is advisable to perform serial dilutions of your this compound stock solution in DMSO first. This gradual decrease in DMSO concentration before adding it to the aqueous medium can help maintain solubility. Ensure the final DMSO concentration in your assay remains within the non-toxic range for your cells.
Q4: How should I prepare and store my this compound stock solution in DMSO?
A4: For optimal stability, dissolve this compound in anhydrous, high-purity DMSO. Stock solutions can generally be stored at -20°C for up to three months. It is good practice to aliquot the stock solution to minimize freeze-thaw cycles. While many compounds are stable in DMSO for extended periods, it is always best to refer to specific stability data for this compound if available.
Troubleshooting Guide
This guide addresses specific problems you might encounter in your this compound experiments and provides step-by-step solutions.
Problem 1: High background signal or unexpected activity in vehicle control (DMSO only).
| Possible Cause | Troubleshooting Steps |
| DMSO-induced cellular effects | 1. Perform a DMSO Dose-Response Curve: Before your main experiment, test a range of DMSO concentrations (e.g., 0.01% to 1%) on your cells to identify the highest concentration that does not cause significant changes in the assay readout (e.g., superoxide production, calcium levels).2. Lower DMSO Concentration: If the vehicle control shows activity, reduce the final DMSO concentration in your experiment to the determined "no-effect" level. |
| DMSO interference with assay reagents | 1. Assay-Specific Controls: Run controls with DMSO and your assay reagents (e.g., cytochrome c, Fluo-4) in a cell-free system to check for direct interactions.2. Alternative Solvents: If significant interference is observed, consider alternative solvents, although their compatibility with this compound and your assay must be validated. |
Problem 2: Inconsistent or non-reproducible this compound IC50 values.
| Possible Cause | Troubleshooting Steps |
| Variable final DMSO concentration | 1. Standardize Dilution Protocol: Ensure a consistent final DMSO concentration across all wells, including controls. Prepare a dilution series of this compound in DMSO before adding a small, fixed volume to the assay wells.2. Careful Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent addition of the this compound-DMSO solution. |
| This compound instability in DMSO | 1. Fresh Stock Solutions: Prepare fresh this compound stock solutions regularly. Avoid using old stock solutions that may have undergone degradation.2. Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C in tightly sealed, desiccated vials to prevent water absorption and degradation. |
| Cell health and density variability | 1. Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments.2. Cell Viability Check: Always assess cell viability before starting an experiment to ensure you are working with a healthy cell population. |
Quantitative Data
The inhibitory effect of this compound on fMLP-induced superoxide anion production in human neutrophils is concentration-dependent. The following table summarizes the reported IC50 value. The effect of varying DMSO concentrations on the IC50 of this compound has not been extensively reported in the literature. Researchers should empirically determine the optimal DMSO concentration for their specific experimental setup.
| Assay | Cell Type | Stimulant | This compound IC50 (µM) | Reported DMSO Concentration |
| Superoxide Anion Production | Human Neutrophils | fMLP (0.1 µM) | 1.98 ± 0.14 | Not specified in the primary source, but typically <0.1% for such assays. |
Data from: Chen, et al. (2022). This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils. Biochemical Pharmacology.
Experimental Protocols
fMLP-Induced Superoxide Anion Production Assay in Human Neutrophils (Cytochrome c Reduction Method)
This protocol is a generalized procedure based on common laboratory practices and should be optimized for your specific conditions.
Materials:
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Isolated human neutrophils
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This compound stock solution in DMSO
-
fMLP (N-formylmethionyl-leucyl-phenylalanine)
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Cytochrome c
-
Superoxide Dismutase (SOD)
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Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in HBSS.
-
Assay Preparation: In a 96-well plate, add the following to each well:
-
Neutrophils (typically 1 x 10^5 to 5 x 10^5 cells/well)
-
Cytochrome c (final concentration of 50-100 µM)
-
This compound at various concentrations (prepare a serial dilution in DMSO and then dilute in HBSS to achieve the final desired concentration and a consistent final DMSO concentration across all wells). Include a vehicle control with DMSO only.
-
-
Incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Stimulation: Add fMLP to a final concentration of 0.1 µM to all wells except the negative control.
-
Kinetic Reading: Immediately place the plate in a pre-warmed spectrophotometer and measure the change in absorbance at 550 nm every 1-2 minutes for 15-30 minutes. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.
-
Control for Specificity: In a separate set of wells, include SOD along with fMLP. The inhibition of cytochrome c reduction in the presence of SOD confirms that the signal is due to superoxide anions.
-
Data Analysis: Calculate the rate of cytochrome c reduction (change in absorbance per minute). Plot the percentage of inhibition of the rate of cytochrome c reduction against the this compound concentration to determine the IC50 value.
TRPC6 Inhibition Assay (Fluo-4 Calcium Influx Method)
This is a general protocol for a cell-based calcium influx assay and should be adapted to your specific cell line and equipment.
Materials:
-
HEK293 cells stably expressing human TRPC6 (or another suitable cell line)
-
This compound stock solution in DMSO
-
OAG (1-oleoyl-2-acetyl-sn-glycerol) or another TRPC6 agonist
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Fluo-4 AM calcium indicator
-
Pluronic F-127
-
HBSS with Ca2+ and Mg2+
-
96-well black-walled, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the TRPC6-expressing cells into a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127 (typically 0.02-0.04%). Remove the culture medium from the cells, wash with HBSS, and add the Fluo-4 AM loading solution to each well. Incubate at 37°C for 30-60 minutes.
-
Washing: After incubation, gently wash the cells 2-3 times with HBSS to remove extracellular dye. Leave a final volume of HBSS in each well.
-
This compound Incubation: Add this compound at various concentrations to the wells. Include a vehicle control with the same final DMSO concentration. Incubate at room temperature for 10-20 minutes.
-
Calcium Influx Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Baseline Reading: Record the baseline fluorescence for a short period (e.g., 20-30 seconds).
-
Agonist Injection and Reading: Using the plate reader's injection system, add the TRPC6 agonist (e.g., OAG) to the wells and immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes). The increase in fluorescence corresponds to calcium influx.
-
Data Analysis: Calculate the peak fluorescence intensity or the area under the curve for each well. Plot the percentage of inhibition of the calcium influx against the this compound concentration to determine the IC50 value.
Mandatory Visualizations
References
Technical Support Center: Larixol Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Larixol precipitation in experimental buffers.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during experimental procedures can significantly impact the accuracy and reproducibility of results. The following guide provides a systematic approach to identifying and resolving common causes of precipitation.
| Observation | Potential Cause(s) | Recommended Solutions |
| Immediate Precipitation Upon Dilution | The concentration of this compound in the final aqueous buffer exceeds its solubility limit. This is a common issue when diluting a concentrated DMSO stock solution into an aqueous medium, a phenomenon known as "solvent-shifting". | 1. Decrease Final this compound Concentration: If the experimental design permits, lower the final working concentration of this compound. 2. Optimize Stock Solution Dilution: Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume for dilution into the buffer. Add the stock solution dropwise to the vigorously vortexing or stirring buffer to facilitate rapid dispersion.[1] 3. Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the experimental buffer.[2] |
| Precipitation Over Time in Incubator | Temperature Shift: this compound's solubility may decrease at the incubation temperature (e.g., 37°C) compared to room temperature.[2] pH Shift: The CO2 environment in an incubator can lower the pH of bicarbonate-buffered media, potentially affecting this compound's solubility. Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture media, leading to precipitation over time.[2] | 1. Pre-warm Buffer/Media: Before adding the this compound stock solution, pre-warm the experimental buffer or cell culture medium to the incubation temperature.[2] 2. Use a Stable Buffer: Consider using a buffer with a stable pH in a CO2 environment, such as HEPES-buffered media. 3. Test in Simpler Buffer: To determine if media components are the cause, test this compound's solubility in a simpler buffer like Phosphate Buffered Saline (PBS). |
| Cloudiness or Haze Formation | Formation of fine, colloidal particles (micro-precipitation) that may not be immediately visible as distinct crystals. | 1. Centrifugation and Filtration: Centrifuge the solution at high speed and/or filter through a 0.22 µm syringe filter to remove insoluble particles before use. Note that this will reduce the effective concentration of this compound. 2. Employ Solubilizing Agents: Consider the use of cyclodextrins or non-ionic surfactants to enhance solubility (see protocols below). |
| Inconsistent Precipitation Between Experiments | Variability in buffer preparation, including pH, ionic strength, or contamination. Inaccurate pipetting of the stock solution. | 1. Standardize Buffer Preparation: Use a standardized and validated protocol for preparing all experimental buffers. Ensure the pH is accurately measured and adjusted. 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of the this compound stock solution. 3. Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment to avoid issues with the stability of stored diluted solutions. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my aqueous buffer?
A1: this compound is a diterpenoid, a class of organic compounds that are often hydrophobic (poorly soluble in water). Its slight solubility in solvents like chloroform, DMSO, and methanol indicates its lipophilic nature. When a concentrated stock solution of this compound in an organic solvent like DMSO is introduced into an aqueous buffer, the abrupt change in solvent polarity can cause the this compound to "crash out" or precipitate, as its solubility limit in the final aqueous environment is exceeded.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound due to its ability to dissolve a wide range of polar and nonpolar compounds.
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. For sensitive or long-duration experiments, it is advisable to keep the final DMSO concentration at or below 0.1% . Many robust cell lines can tolerate up to 0.5% or even 1% DMSO for shorter exposure times without significant cytotoxic effects. It is crucial to perform a vehicle control (media with the same final DMSO concentration as the this compound-treated samples) to account for any solvent effects.
Q4: Can I use anything other than DMSO to improve this compound's solubility?
A4: Yes, cyclodextrins are effective solubilizing agents for hydrophobic compounds like diterpenes. Specifically, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a non-toxic option that can form inclusion complexes with this compound, enhancing its aqueous solubility. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can also be used, but their compatibility with your specific experimental system must be validated.
Q5: How does pH affect the solubility and stability of this compound?
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution into an aqueous experimental buffer.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Experimental aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature.
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (Molecular Weight of this compound: 306.48 g/mol ).
-
Aseptically weigh the this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution (e.g., 10 µM with 0.1% DMSO):
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
To achieve a final concentration of 10 µM this compound with 0.1% DMSO, perform a 1:1000 dilution.
-
Dispense 999 µL of pre-warmed experimental buffer into a sterile tube.
-
While vigorously vortexing the buffer, add 1 µL of the 10 mM this compound stock solution dropwise.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Enhancing this compound Solubility with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for increasing the aqueous solubility of this compound using HP-β-CD.
Materials:
-
This compound (solid)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Experimental aqueous buffer
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare the HP-β-CD Solution:
-
Dissolve HP-β-CD in the experimental buffer to the desired concentration (e.g., 1-5% w/v). Stir until fully dissolved. The solubility of HP-β-CD in water is high.
-
-
Complexation of this compound with HP-β-CD:
-
Add an excess amount of solid this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, remove the undissolved this compound by centrifugation followed by sterile filtration of the supernatant through a 0.22 µm filter.
-
-
Determine the Concentration of Solubilized this compound:
-
The concentration of this compound in the filtered solution needs to be determined analytically, for example, using High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Quantitative Data Summary
Table 1: this compound Biological Activity (IC50 Values)
| Assay | Cell Line/System | IC50 (µM) |
| fMLP-induced superoxide anion production | Human neutrophils | 1.98 |
| fMLP-induced cathepsin G release | Human neutrophils | 2.76 |
| TRPC6 inhibition | Recombinant HEK cells | ~0.58 |
Data extracted from biochemical and cellular assays. These values indicate the concentration at which this compound exerts a 50% inhibitory effect and can serve as a guide for determining appropriate experimental concentrations.
Table 2: General DMSO Tolerance in Cell Culture
| Final DMSO Concentration | Potential Effects on Cells |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive cells and long-term exposure. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may cause stress or differentiation in some sensitive cell types. |
| > 0.5% - 1.0% | May induce cytotoxicity, affect cell proliferation, or alter gene expression, especially with prolonged exposure. |
| > 1.0% | Generally considered cytotoxic and should be avoided. |
This table provides general guidelines. It is imperative to determine the specific DMSO tolerance for your cell line and experimental conditions.
Visualizations
Caption: Workflow for preparing this compound solutions for experiments.
Caption: Decision pathway for troubleshooting this compound precipitation.
References
Validation & Comparative
Larixol as a Specific fMLP Pathway Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Larixol's performance as a specific inhibitor of the N-formylmethionyl-leucyl-phenylalanine (fMLP) signaling pathway against other established inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in evaluating this compound for their specific applications.
Introduction to fMLP Pathway Inhibition
The fMLP signaling pathway is a critical component of the innate immune response, primarily mediating neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS) upon activation by bacterial peptides. The pathway is initiated by the binding of fMLP to the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor (GPCR). Dysregulation of this pathway can lead to excessive inflammation and tissue damage, making specific inhibitors valuable tools for research and potential therapeutic development.
This compound, a diterpene extracted from the root of Euphorbia formosana, has been investigated as a potential inhibitor of this pathway. However, the scientific literature presents conflicting evidence regarding its efficacy and mechanism of action, which this guide aims to clarify.
Comparative Analysis of fMLP Pathway Inhibitors
The following table summarizes the quantitative data on this compound and compares it with well-characterized FPR1 antagonists, Cyclosporin H and Boc-FLFLF.
| Inhibitor | Target | Assay | Stimulus | IC50 / Effective Concentration | Source |
| This compound | Proposed: Gβγ subunit | Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 µM | [1][2] |
| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 µM | [1][2] | ||
| Chemotaxis | fMLP | Concentration-dependent inhibition | [1] | ||
| This compound (Contradictory Finding) | Not specified | Calcium Mobilization | fMLF | No inhibitory effect | |
| Superoxide Anion Production | fMLF | No inhibitory effect | |||
| Cyclosporin H | FPR1 Antagonist | Superoxide Anion Production | FMLP (30 nM) | ~40 nM | |
| [3H]fMLP Binding | - | IC50 of ~5.4 x 10⁻⁷ M | |||
| Calcium Mobilization | FMLP | Marked inhibition | |||
| Boc-FLFLF | FPR1 Antagonist | NADPH-oxidase activity | fMLF | Potent inhibition | |
| Receptor Binding | - | Loses specificity at >5 µM |
Mechanism of Action and Specificity
This compound
One study suggests that this compound inhibits fMLP-induced neutrophil functions by targeting the βγ subunit of the Gi-protein associated with the fMLP receptor. This proposed mechanism involves disrupting the interaction of the Gβγ subunit with its downstream effectors, such as Src kinase and Phospholipase Cβ (PLCβ). This would place its action downstream of the receptor itself. The same study reported that this compound did not inhibit functions induced by Phorbol 12-myristate 13-acetate (PMA), which directly activates Protein Kinase C (PKC), suggesting specificity to the fMLP pathway.
However, a more recent study challenges these findings, reporting that this compound from two different commercial sources failed to inhibit fMLP-induced calcium mobilization or superoxide production in human neutrophils. This study suggests that the previously reported inhibitory effects might not be attributable to this compound itself. This discrepancy highlights the need for further validation by independent laboratories.
Comparative Inhibitors
-
Cyclosporin H : A well-established, potent, and selective competitive antagonist of FPR1. It acts by directly interfering with the binding of fMLP to its receptor. Its specificity for FPR1 over the related FPR2 is a key advantage, although this can be lost at higher concentrations.
-
Boc-FLFLF : A peptide-based antagonist that potently inhibits fMLP-induced neutrophil activation. Like Cyclosporin H, it acts at the receptor level. However, at concentrations above 5 µM, it may lose its specificity and inhibit other formyl peptide receptors.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: fMLP Signaling Pathway and Points of Inhibition.
References
- 1. Differential inhibition of human neutrophil activation by cyclosporins A, D, and H. Cyclosporin H is a potent and effective inhibitor of formyl peptide-induced superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Larixol efficacy to other known fMLP inhibitors
A critical evaluation of Larixol's efficacy in comparison to established N-formylmethionyl-leucyl-phenylalanine (fMLP) inhibitors, presenting current data, conflicting findings, and detailed experimental methodologies for researchers, scientists, and drug development professionals.
N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived chemoattractant that activates neutrophils and other phagocytic cells by binding to the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all crucial components of the innate immune response. However, excessive or prolonged neutrophil activation can contribute to inflammatory tissue damage. Consequently, inhibitors of the fMLP signaling pathway are of significant interest for their therapeutic potential in a variety of inflammatory conditions.
This guide provides a comparative analysis of this compound, a diterpene extracted from the root of Euphorbia formosana, and its reported efficacy as an fMLP inhibitor against other known inhibitors.
This compound: A Diterpene with Contradictory fMLP Inhibitory Activity
Recent scientific literature presents conflicting evidence regarding the efficacy of this compound as an inhibitor of fMLP-induced neutrophil activation. A 2022 study by Tseng et al. reported that this compound effectively inhibits several fMLP-mediated neutrophil functions. In contrast, a 2023 study by Sundqvist et al. found this compound to be ineffective at inhibiting these same functions.
Evidence for this compound's fMLP Inhibitory Activity (Tseng et al., 2022)
According to a study published in Biochemical Pharmacology, this compound was shown to inhibit fMLP-induced superoxide anion production, chemotaxis, and the release of cathepsin G in human neutrophils in a concentration-dependent manner[1][2][3]. The proposed mechanism of action is the targeting of the βγ subunit of the Gi-protein associated with the fMLP receptor, thereby interfering with downstream signaling pathways[1][2]. The study reported that this compound inhibited the interaction of the G-protein βγ subunits with Src kinase and PLCβ.
Key quantitative findings from this study are summarized in the table below:
| Inhibitor | Target Assay | IC50 Value (µM) | Mechanism of Action |
| This compound | fMLP-induced Superoxide Anion Production | 1.98 ± 0.14 | Targets the βγ subunit of the Gi-protein of the fMLP receptor |
| This compound | fMLP-induced Cathepsin G Release | 2.76 ± 0.15 | Targets the βγ subunit of the Gi-protein of the fMLP receptor |
Conflicting Evidence (Sundqvist et al., 2023)
In a subsequent study published in Biochemical Pharmacology, researchers reported that this compound, obtained from two different commercial sources, did not inhibit fMLP-induced neutrophil responses. This study found that this compound had no effect on responses mediated by either formyl peptide receptor 1 (FPR1) or the closely related FPR2. The authors concluded that the previously described inhibitory effects might not be attributable to this compound itself and that the search for a selective inhibitor of Gαi-mediated signals in neutrophils should continue.
Comparison with Other Known fMLP Inhibitors
To provide a broader context, the reported efficacy of this compound (from the 2022 study) is compared with other established fMLP inhibitors in the following table.
| Inhibitor | Target/Mechanism of Action | Reported Effect | Reference |
| This compound | Targets the βγ subunit of the Gi-protein of the fMLP receptor. | Inhibited fMLP-induced superoxide production (IC50: 1.98 µM) and cathepsin G release (IC50: 2.76 µM). | |
| FK506 (Tacrolimus) | Action is distal to Ca2+ mobilization and distinct from pathways relying on PKC activation. | Inhibited fMLP-induced neutrophil migration and superoxide production by up to 50%. | |
| Rebamipide | Competitive antagonist of the fMLP receptor. | Inhibited fMLP-induced superoxide production. | |
| Carbamate-modified peptides (e.g., iso-butyloxycarbonyl-MLF) | Antagonists of the N-formylpeptide receptor (FPR). | Potent inhibitors of superoxide anion release. | |
| Taxol (Paclitaxel) | Decreases binding of fMLP to its receptor. | Inhibited fMLP-induced human neutrophil polarization and H2O2 production. | |
| NCD3 (Monoclonal Antibody) | Binds to neutrophil membrane surface determinants. | Inhibited fMLP-induced chemotaxis by up to 80%. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess fMLP inhibition.
Superoxide Anion Production Assay
This assay measures the production of superoxide anions, a key function of activated neutrophils.
-
Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Inhibitor Pre-incubation: Neutrophils are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time at 37°C.
-
Priming (Optional): In some protocols, cells are primed with an agent like cytochalasin B to enhance the response.
-
Stimulation: The reaction is initiated by the addition of fMLP.
-
Detection: Superoxide production is measured by the reduction of cytochrome c, which is monitored spectrophotometrically at 550 nm. Alternatively, luminol-enhanced chemiluminescence can be used to detect multiple forms of ROS.
-
Data Analysis: The rate of superoxide production is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Chemotaxis Assay
This assay assesses the ability of neutrophils to migrate towards a chemoattractant like fMLP.
-
Cell Preparation: Neutrophils are isolated and resuspended in a suitable buffer.
-
Inhibitor Treatment: Cells are pre-treated with the inhibitor or vehicle.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, with the lower wells containing fMLP and the upper wells containing the treated neutrophils, separated by a filter membrane.
-
Incubation: The chamber is incubated at 37°C to allow for cell migration.
-
Quantification: The number of cells that have migrated through the filter to the lower well is quantified, often by microscopy after staining.
Degranulation Assay (Elastase or Myeloperoxidase Release)
This assay measures the release of granular enzymes, a hallmark of neutrophil activation.
-
Cell Preparation and Treatment: Similar to the superoxide assay, neutrophils are isolated and pre-incubated with the inhibitor.
-
Priming: Cytochalasin B is often added to enhance degranulation.
-
Stimulation: fMLP is added to induce degranulation.
-
Enzyme Activity Measurement: The cell suspension is centrifuged, and the supernatant is collected. The activity of a specific granule enzyme (e.g., elastase or myeloperoxidase) in the supernatant is measured using a substrate that produces a colored or fluorescent product upon cleavage.
-
Data Analysis: The amount of enzyme released is quantified and compared between treated and untreated cells.
Visualizing the fMLP Signaling Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the fMLP signaling cascade and a typical experimental workflow for evaluating fMLP inhibitors.
Caption: fMLP signaling pathway in neutrophils.
Caption: Experimental workflow for fMLP inhibitors.
References
Larixyl acetate selectivity profile against other TRP channels.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of larixyl acetate against various Transient Receptor Potential (TRP) channels. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective comparison of larixyl acetate's performance, supported by experimental evidence.
Selectivity Profile of Larixyl Acetate against TRP Channels
Larixyl acetate, a natural compound extracted from larch resin, has been identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] Its selectivity has been evaluated against a panel of other TRP channels, demonstrating a clear preference for TRPC6.
The following table summarizes the inhibitory activity of larixyl acetate against various TRP channel isoforms. The data is primarily derived from studies utilizing intracellular calcium measurements in HEK293 cells heterologously expressing the respective TRP channels.
| TRP Channel | Larixyl Acetate IC50 | Selectivity vs. TRPC6 | Reference |
| TRPC6 | 0.1 - 0.6 µM | - | [3][4] |
| TRPC3 | 6.83 µM | ~12-fold | [4] |
| TRPC7 | ~3 µM (estimated) | ~5-fold | |
| TRPV1 | > 15 µM | > 25-fold | |
| TRPV4 | > 15 µM | > 25-fold | |
| TRPM2 | > 15 µM | > 25-fold | |
| TRPM8 | > 15 µM | > 25-fold | |
| mTRPM3 | Some inhibition at 15 µM | Not determined |
Note: The IC50 for TRPC7 is estimated based on the reported 5-fold selectivity compared to TRPC6. For TRPV1, TRPV4, TRPM2, and TRPM8, no significant inhibition was observed at concentrations up to 15 µM. One study noted some inhibition of mouse TRPM3 (mTRPM3) at 15 µM, though the IC50 value was not determined.
Experimental Protocols
The majority of the selectivity data for larixyl acetate has been generated using intracellular calcium imaging assays in Human Embryonic Kidney 293 (HEK293) cells. These cells are individually transfected to express a specific TRP channel isoform. The general protocol is as follows:
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently or stably transfected with a plasmid encoding the human or rodent version of the TRP channel of interest.
Intracellular Calcium Measurement using Fluo-4 AM:
-
Cell Plating: Transfected HEK293 cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Cells are then incubated with a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 acetoxymethyl (AM) ester (typically 2-5 µM) for 45-60 minutes at 37°C in the dark. Pluronic F-127 (0.02%) is often included to aid in dye solubilization.
-
De-esterification: After loading, the cells are washed again with HBSS to remove excess dye and incubated for a further 15-30 minutes at room temperature to allow for the complete de-esterification of Fluo-4 AM by intracellular esterases, thus trapping the active Fluo-4 dye inside the cells.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of larixyl acetate or vehicle (DMSO) for a defined period (e.g., 5-15 minutes) before the addition of a TRP channel agonist.
-
Agonist Stimulation and Fluorescence Reading: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded, and then a specific agonist for the expressed TRP channel is added to stimulate calcium influx. The change in fluorescence intensity (excitation ~490 nm, emission ~525 nm) is monitored over time.
-
TRPC6/7 Agonist: Oleoyl-2-acetyl-sn-glycerol (OAG)
-
TRPV1 Agonist: Capsaicin
-
TRPM8 Agonist: Menthol or Icilin
-
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of intracellular calcium concentration. The inhibitory effect of larixyl acetate is calculated by comparing the agonist-induced fluorescence increase in the presence and absence of the compound. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
References
- 1. Larixyl Acetate - Biochemicals - CAT N°: 35309 [bertin-bioreagent.com]
- 2. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Larixol's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound across different cellular contexts is paramount. This guide provides a comprehensive cross-validation of the proposed mechanisms of action for Larixol, a labdane-type diterpene, by comparing its effects in various cell types. Experimental data from multiple studies are presented to offer an objective overview and support further investigation into its therapeutic potential.
This compound has emerged as a compound of interest with demonstrated bioactivity in several cellular systems. However, its mechanism of action appears to be context-dependent, with different primary targets and downstream effects reported in distinct cell types. This guide synthesizes the current understanding of this compound's activity, highlighting both consistent findings and areas of scientific contention.
Comparative Analysis of this compound's Efficacy
The following table summarizes the quantitative data on this compound and its acetate derivative's effects in different cell lines and model systems. This allows for a direct comparison of its potency and observed biological outcomes.
| Compound | Cell Type/System | Assay | Target/Process Measured | IC50 / Effective Concentration | Reference |
| This compound | Human Neutrophils | Superoxide Anion Production | fMLP-induced respiratory burst | 1.98 ± 0.14 µM[1][2] | [1][2] |
| Human Neutrophils | Chemotaxis Assay | fMLP-induced cell migration | Concentration-dependent inhibition[1] | ||
| Human Neutrophils | Cathepsin G Release | fMLP-induced degranulation | 2.76 ± 0.15 µM | ||
| Recombinant HEK293 cells | Ca2+ Entry Assay | TRPC6 channel activity | Potent inhibition | ||
| Larixyl Acetate | Recombinant HEK293 cells | Ca2+ Entry Assay | TRPC6 channel activity | 0.1 - 0.6 µM | |
| Rat Pulmonary Artery Smooth Muscle Cells | [Ca2+]i Measurement | Native TRPC6-like signals | Potent inhibition | ||
| Rat Neuropathic Pain Model | Behavioral Assay (von Frey) | Mechanical allodynia | ED50: 13.43 µM (intrathecal) |
Divergent Mechanisms of Action: A Tale of Two Pathways
Current research points to two primary, and somewhat conflicting, mechanisms of action for this compound, depending on the cell type and experimental context.
Inhibition of G-protein Coupled Receptor (GPCR) Signaling in Neutrophils
One line of investigation proposes that this compound modulates inflammatory responses in human neutrophils by interfering with GPCR signaling. Specifically, it has been reported to inhibit functions induced by the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor, a G-protein coupled receptor. The proposed mechanism involves this compound targeting the βγ subunit of the Gi-protein, thereby preventing its interaction with downstream effectors like Src kinase and PLCβ. This disruption attenuates a cascade of signaling events, including the phosphorylation of Src, ERK1/2, p38, and AKT, as well as intracellular calcium mobilization.
However, it is crucial to note that a subsequent study has presented conflicting evidence, suggesting that this compound from two different commercial sources did not inhibit neutrophil responses mediated through the fMLP receptor (FPR1) or the related FPR2, both of which couple to Gαi proteins. This study indicates that this compound may not be a selective inhibitor of Gαi-mediated signaling in neutrophils, highlighting a critical area for further investigation to resolve these contradictory findings.
References
Larixol vs. Larixyl Acetate: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Larixol and its acetylated derivative, larixyl acetate, are labdane-type diterpenoids originating from larch resins. Both compounds have garnered significant interest in the scientific community for their distinct biological activities. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in their potential applications.
Comparative Biological Activity: A Focus on TRPC6 Inhibition
The most well-documented and directly compared biological activity of this compound and larixyl acetate is their role as inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel implicated in various pathophysiological processes, making it a promising therapeutic target.[1][2]
Quantitative Comparison of TRPC Channel Inhibition
| Compound | Target | Activity | IC50 | Selectivity (vs. TRPC3/TRPC7) |
| Larixyl Acetate | TRPC6 | Potent Inhibitor | 0.1-0.6 µM[1] | ~5-fold |
| This compound | TRPC6 | Inhibitor | Not specified | ~12-fold |
Note: IC50 value for this compound was not explicitly stated in the reviewed literature.
Diverse Biological Activities Beyond TRPC6 Inhibition
While their effects on TRPC6 are a primary focus, both molecules have been investigated for other biological effects.
Larixyl Acetate:
-
Analgesic and Anti-inflammatory Effects: In a rat model of neuropathic pain, larixyl acetate demonstrated significant analgesic and anti-inflammatory properties. This effect is linked to its inhibition of TRPC6 and subsequent suppression of p38 signaling in microglia, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
This compound:
-
Inhibition of Neutrophil Activation: this compound has been reported to inhibit N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced superoxide anion production and chemotaxis in human neutrophils. The proposed mechanism involves the targeting of the βγ subunit of the Gi-protein associated with the fMLP receptor. However, it is important to note that a subsequent study contradicted these findings, reporting a lack of inhibitory effect on neutrophil responses mediated through formyl peptide receptors.
-
Antimicrobial and Antioxidant Potential: Various studies have suggested that extracts containing this compound possess antimicrobial and antioxidant properties.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Larixyl Acetate in Neuropathic Pain
Caption: Proposed mechanism of larixyl acetate's analgesic action.
General Experimental Workflow for TRPC6 Inhibition Assay
Caption: Workflow for assessing TRPC6 inhibitory activity.
Experimental Protocols
Cell-based Calcium Influx Assay for TRPC6 Inhibition
This protocol is a generalized representation based on methodologies described in the literature for assessing TRPC6 channel inhibition.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 are cultured in appropriate media and conditions.
-
Cell Preparation: Cells are harvested and washed with a buffer solution.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at room temperature. This dye will fluoresce upon binding to intracellular calcium.
-
Compound Incubation: The dye-loaded cells are then incubated with varying concentrations of this compound or larixyl acetate for a specified period.
-
Channel Activation: Following incubation, TRPC6 channels are activated using an agonist such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a suitable plate reader or fluorescence microscope.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and larixyl acetate demonstrate significant biological activity, with their most directly comparable effect being the inhibition of the TRPC6 cation channel. Larixyl acetate emerges as a more potent inhibitor with a defined IC50 in the sub-micromolar range. While this compound shows higher selectivity for TRPC6 over related channels, the functional implications of this require further investigation. The analgesic and anti-inflammatory properties of larixyl acetate, mediated through the TRPC6 pathway, present a promising avenue for therapeutic development. The conflicting reports on the activity of this compound in neutrophils highlight the need for further research to clarify its precise mechanisms of action. This guide provides a foundational comparison to inform future research and drug discovery efforts centered on these natural compounds.
References
Replicating Larixol's Effect on Neutrophils: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the effects of Larixol on human neutrophil function. It aims to offer an objective resource for researchers seeking to replicate and build upon existing studies. The available literature presents conflicting evidence regarding this compound's inhibitory activity on neutrophils, highlighting the need for careful consideration of experimental protocols.
A 2022 study by Liao and colleagues reported that this compound, a diterpene from Euphorbia formosana, inhibits neutrophil responses to the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP), including superoxide production, chemotaxis, and degranulation.[1] The proposed mechanism involves the disruption of the interaction between the βγ subunits of the Gi-protein and downstream signaling molecules.[1] However, a 2023 study by Björkman and colleagues, using this compound from two different commercial sources, found no inhibitory effect on fMLP-induced neutrophil responses.[2] It is important to note that a related publication from the latter group has been withdrawn, though the preprint remains available.[3] This guide presents the methodologies and findings from these conflicting reports to aid researchers in their experimental design and interpretation.
Comparative Data on Neutrophil Function Inhibition
The following tables summarize the reported effects of this compound and comparator compounds on key fMLP-induced neutrophil functions.
Table 1: Inhibition of fMLP-Induced Neutrophil Superoxide Production
| Compound | Reported IC50 (µM) | Source |
| This compound | 1.98 ± 0.14 | Liao et al., 2022[1] |
| This compound | No inhibition observed | Björkman et al., 2023 |
| Wortmannin | ~0.012 (12 nM) | Arcaro & Wymann, 1993 |
| Wortmannin | ~0.05 (50 nM) | Okada et al., 1994 |
Table 2: Inhibition of fMLP-Induced Neutrophil Chemotaxis
| Compound | Reported IC50 / Effect | Source |
| This compound | Concentration-dependent inhibition | Liao et al., 2022 |
| This compound | No inhibition observed | Björkman et al., 2023 |
| Wortmannin | ~0.026 (26 nM) | Knall et al., 1997 |
| SB203580 | >90% inhibition at 10 µM | Heuertz et al., 1999 |
Table 3: Inhibition of fMLP-Induced Neutrophil Degranulation (Elastase/Cathepsin G Release)
| Compound | Reported IC50 (µM) | Source |
| This compound (Cathepsin G) | 2.76 ± 0.15 | Liao et al., 2022 |
| This compound | No inhibition observed | Björkman et al., 2023 |
Experimental Protocols
Detailed methodologies are crucial for replicating these findings. Below are summaries of the key experimental protocols from the cited studies.
Neutrophil Isolation
-
Liao et al. (2022): Human neutrophils were isolated from the blood of healthy adult volunteers using dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation and hypotonic lysis of red blood cells.
-
Björkman et al. (2023): Human neutrophils were isolated from healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation. Residual erythrocytes were removed by hypotonic lysis.
-
General Considerations: The method of neutrophil isolation can impact their activation state and responsiveness. Both density gradient and immunomagnetic separation are common, with the latter sometimes yielding less activated cells.
Neutrophil Chemotaxis Assay
-
Liao et al. (2022): A modified Boyden chamber assay was used with a 3 µm pore size polycarbonate filter. fMLP (0.1 µM) was placed in the lower chamber as the chemoattractant. Neutrophils were pre-incubated with this compound before being placed in the upper chamber. Migrated cells were stained and counted.
-
Comparator Method (Under-Agarose): An alternative method involves placing chemoattractants and neutrophils in wells cut into an agarose gel. Migration distance is measured after incubation. This method can be used to assess both chemotaxis and chemokinesis.
Superoxide Anion (O₂⁻) Production Assay
-
Liao et al. (2022): Superoxide production was measured by the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c. Neutrophils were pre-incubated with this compound, then stimulated with fMLP (0.1 µM) in the presence of cytochrome c. The change in absorbance was measured at 550 nm.
-
Björkman et al. (2023): ROS production was measured using luminol-amplified chemiluminescence. Neutrophils were incubated with this compound and luminol before stimulation with fMLP. Light emission was recorded with a luminometer.
-
Comparator Compounds: Wortmannin has been shown to inhibit fMLP-induced superoxide production with an IC50 of approximately 12 nM.
Degranulation Assay (Elastase/Cathepsin G Release)
-
Liao et al. (2022): For Cathepsin G release, neutrophils were pre-treated with this compound and then stimulated with fMLP (0.1 µM). The supernatant was collected and incubated with a specific substrate, and the change in absorbance was measured.
-
General Protocol: Neutrophil degranulation is often enhanced by pre-treatment with cytochalasin B. After stimulation with fMLP, the release of granule contents such as elastase or myeloperoxidase is quantified by measuring their enzymatic activity in the cell supernatant using a specific substrate.
Visualizing the Proposed Mechanisms and Workflows
To further clarify the processes described in the literature, the following diagrams illustrate the proposed signaling pathway for this compound's action and a general workflow for a key neutrophil function assay.
Caption: Proposed signaling pathway of this compound's inhibitory effect on fMLP-induced neutrophil activation.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WITHDRAWN: this compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Larixol's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current in vivo validation status of Larixol's anti-inflammatory properties. It aims to objectively present the available experimental data, compare its proposed mechanisms with established anti-inflammatory agents, and provide detailed experimental protocols for researchers looking to investigate this further.
Executive Summary
This compound, a labdane-type diterpene, has been investigated for its potential anti-inflammatory effects. Initial studies pointed towards a mechanism involving the inhibition of neutrophil activation. However, the current body of in vivo evidence is limited and presents conflicting findings, underscoring a critical need for further research. This guide synthesizes the existing data, outlines standard in vivo models for anti-inflammatory drug validation, and provides a framework for comparing this compound's potential efficacy against current standards of care.
This compound: In Vivo Anti-Inflammatory Data and Mechanistic Insights
The primary in vivo evidence for this compound's anti-inflammatory activity comes from studies on neutrophil function. One study reported that this compound inhibits superoxide anion production and chemotaxis in neutrophils by targeting the βγ subunit of the G-protein-coupled fMLP receptor[1]. This suggests a specific mechanism of action that could interrupt the initial stages of the inflammatory cascade.
However, a subsequent and more recent study has challenged these findings, reporting that this compound does not inhibit neutrophil responses mediated through the formyl peptide receptors FPR1 and FPR2[2]. This conflicting evidence highlights a significant gap in the understanding of this compound's in vivo activity and mechanism of action.
Comparison with Standard Anti-Inflammatory Drugs
To date, no peer-reviewed studies have directly compared the in vivo anti-inflammatory efficacy of this compound against standard non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory compounds. Such studies are crucial for determining the therapeutic potential of this compound. Typically, novel compounds are benchmarked against drugs like Ibuprofen, Diclofenac, or Celecoxib in established animal models of inflammation.
Quantitative Data Summary
Due to the limited and conflicting in vivo data specifically for this compound, a direct quantitative comparison is not yet possible. The following table provides a template for how this compound's performance could be evaluated and compared against a standard NSAID, like Diclofenac, in a common in vivo model such as carrageenan-induced paw edema.
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Diclofenac (Standard) |
| Paw Edema Inhibition (%) | 0% | Data Needed | Data Needed | ~50-70% |
| Myeloperoxidase (MPO) Activity (U/g tissue) | High | Data Needed | Data Needed | Reduced |
| TNF-α Level (pg/mL) | High | Data Needed | Data Needed | Reduced |
| IL-6 Level (pg/mL) | High | Data Needed | Data Needed | Reduced |
| COX-2 Expression (relative to control) | High | Data Needed | Data Needed | Reduced |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for common in vivo models used to assess anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle control, this compound (various doses), and a positive control (e.g., Diclofenac sodium, 10 mg/kg).
-
Administration: Test compounds (this compound) or the standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement: Paw volume or thickness is measured using a plethysmometer or digital calipers at baseline and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection[3].
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators like TNF-α, IL-1β, and COX-2, as well as myeloperoxidase (MPO) activity as an index of neutrophil infiltration[3].
TPA-Induced Ear Edema in Mice
This model is used to evaluate topical anti-inflammatory activity.
-
Animals: Swiss albino or BALB/c mice (20-25g) are commonly used.
-
Grouping: Similar to the paw edema model, mice are divided into control and treatment groups.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone is applied to the inner and outer surfaces of the right ear.
-
Treatment: this compound, dissolved in the same solvent, is applied topically to the ear shortly before or after the TPA application. A standard drug like indomethacin can be used as a positive control.
-
Measurement: After a set period (e.g., 4-6 hours), the thickness of both ears is measured with a digital micrometer. The difference in thickness between the treated and untreated ears is calculated. Alternatively, a biopsy punch can be used to collect a standard-sized piece of ear tissue, which is then weighed.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the change in ear thickness or weight in the this compound-treated groups to the vehicle control group.
Visualizing Pathways and Workflows
Proposed Signaling Pathway for this compound's Anti-Inflammatory Effect
The following diagram illustrates the initially proposed, though now contested, mechanism of action for this compound in inhibiting neutrophil-mediated inflammation.
Caption: Proposed (and debated) mechanism of this compound.
General Experimental Workflow for In Vivo Anti-Inflammatory Screening
This diagram outlines a typical workflow for the in vivo validation of a novel anti-inflammatory compound like this compound.
Caption: A typical workflow for in vivo anti-inflammatory studies.
Conclusion and Future Directions
The in vivo anti-inflammatory potential of this compound is currently not well-established, with conflicting reports on its mechanism of action. There is a clear and urgent need for robust, well-controlled in vivo studies to:
-
Clarify the Mechanism: Resolve the conflicting findings regarding its effect on neutrophil activation.
-
Establish Efficacy: Conduct dose-response studies in validated animal models of acute and chronic inflammation.
-
Perform Comparative Analysis: Directly compare the efficacy of this compound with standard-of-care anti-inflammatory drugs.
-
Assess Safety: Evaluate the toxicological profile of this compound.
For researchers and drug development professionals, this compound remains an intriguing but unvalidated compound. The experimental frameworks provided in this guide offer a roadmap for the systematic evaluation required to determine if this compound holds true therapeutic promise as an anti-inflammatory agent.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Larixol: A Comparative Analysis of Commercial Sources
Larixol has garnered significant interest for its therapeutic potential. It has been shown to inhibit the fMLP-induced superoxide anion production and chemotaxis in human neutrophils by targeting the βγ subunit of the Gi-protein of the fMLP receptor[1][2]. Additionally, this compound and its derivative, larixyl acetate, have been identified as potent and selective inhibitors of the TRPC6 cation channel, which is implicated in various pathological conditions[3][4][5]. Given the nuanced and sometimes conflicting findings in the literature—one study reported a lack of inhibitory effect from this compound obtained from two different commercial sources—a thorough in-house validation of the compound from any supplier is crucial.
Comparative Data of this compound from Commercial Sources
To ensure the reproducibility and validity of research findings, it is essential to characterize and compare this compound sourced from different vendors. The following table outlines key parameters that should be assessed. Note: The data presented here are illustrative examples and should be replaced with experimentally determined values.
| Parameter | Source A (e.g., Biosynth) | Source B (e.g., Cayman Chemical) | Source C (e.g., Clinivex) | Acceptance Criteria |
| Purity (by HPLC) | 98.5% | 99.2% | 97.9% | ≥ 98% |
| Identity (by ¹H NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to reference spectra |
| Potency (IC₅₀ in fMLP-induced superoxide production assay) | 1.95 µM | 1.89 µM | 2.10 µM | 1.8 - 2.2 µM |
| Residual Solvents (by GC-HS) | < 0.1% | < 0.05% | < 0.2% | ≤ 0.5% |
| Water Content (by Karl Fischer) | 0.2% | 0.15% | 0.3% | ≤ 0.5% |
| Appearance | White to off-white solid | White solid | Off-white solid | White to off-white solid |
Commercial suppliers of this compound and its derivatives include Biosynth, Cayman Chemical, Clinivex, and Carl ROTH.
Experimental Protocols
A robust comparative analysis relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments to assess the quality and performance of this compound from different commercial sources.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method quantifies the percentage of this compound in the provided sample and detects the presence of any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Procedure:
-
Prepare a stock solution of this compound from each commercial source in methanol at a concentration of 1 mg/mL.
-
Prepare a series of dilutions to create a calibration curve.
-
Inject 10 µL of each sample and standard onto the column.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of each this compound sample based on the area of the main peak relative to the total peak area.
-
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
These techniques confirm the chemical structure of the supplied this compound.
-
Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI).
-
Procedure: Infuse a dilute solution of this compound into the mass spectrometer and acquire the mass spectrum. Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound (C₂₀H₃₄O₂).
-
-
NMR Spectroscopy:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Dissolve approximately 5-10 mg of this compound in the deuterated solvent and acquire ¹H and ¹³C NMR spectra. Compare the chemical shifts and coupling constants with published data or a certified reference standard.
-
Potency Assessment: fMLP-Induced Superoxide Anion Production Assay in Human Neutrophils
This functional assay determines the biological activity of the this compound samples.
-
Cell Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using standard density gradient centrifugation.
-
Assay Principle: This assay measures the reduction of cytochrome c by superoxide anions produced by fMLP-stimulated neutrophils.
-
Procedure:
-
Pre-incubate the isolated neutrophils with varying concentrations of this compound from each commercial source for 15 minutes at 37°C.
-
Add cytochrome c to the cell suspension.
-
Stimulate the neutrophils with N-formylmethionyl-leucyl-phenylalanine (fMLP).
-
Measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the rate of superoxide production and determine the IC₅₀ value for each this compound sample.
-
Visualizing Experimental and Biological Pathways
To facilitate a clear understanding of the experimental workflow and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: this compound's inhibition of the fMLP signaling pathway.
By implementing this comprehensive analytical approach, researchers can confidently select a this compound source that meets the stringent requirements for their studies, thereby ensuring the reliability and reproducibility of their experimental outcomes.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Larixol's Interaction with Gβγ Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of the specificity of Larixol's interaction with G protein βγ (Gβγ) subunits. It compares this compound with other known Gβγ inhibitors, presents supporting experimental data, and offers detailed protocols for key validation experiments.
Introduction to Gβγ Signaling
Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial transducers of signals from G protein-coupled receptors (GPCRs). Upon GPCR activation, the Gα subunit releases GDP, binds GTP, and dissociates from the Gβγ dimer. Both Gα-GTP and the free Gβγ dimer then modulate the activity of various downstream effectors, including adenylyl cyclases, phospholipases, and ion channels. The Gβγ subunit itself is a key signaling hub, and its specific interactions with effector proteins represent an attractive target for therapeutic intervention. Small molecule inhibitors that can selectively disrupt specific Gβγ-effector interactions are valuable tools for research and potential drug candidates.
The this compound Controversy: A Promising but Contested Inhibitor
This compound, a labdane-type diterpene, was identified as a potential Gβγ inhibitor in a 2022 study by Lin et al.[1]. The study reported that this compound inhibited fMLP-induced superoxide anion production and chemotaxis in human neutrophils by targeting the Gβγ subunit of the Gi-protein. The proposed mechanism was the interruption of the interaction between Gβγ and its downstream effectors, such as Src kinase and PLCβ[1].
However, a subsequent study published in 2023 by Lind et al. challenged these findings, reporting that this compound from two different commercial sources did not inhibit neutrophil responses mediated by Gαi-coupled receptors[2][3]. Notably, this contradicting paper was later withdrawn by the authors[4]. As it stands, the initial findings from Lin et al. represent the current published evidence for this compound's activity, though the withdrawn contestation highlights the need for further independent validation by the scientific community.
Comparative Analysis of Gβγ Inhibitors
To evaluate this compound's potential, its reported activity is compared here with two better-characterized Gβγ inhibitors: Gallein and M119.
| Parameter | This compound | Gallein | M119 |
| Reported Mechanism | Interrupts the interaction of Gβγ with downstream effectors (e.g., Src, PLCβ). | Binds directly to Gβγ and blocks its interaction with effectors like PI3Kγ and PLCβ. | A pathway-selective inhibitor that binds to the "hot spot" on Gβγ, preventing interaction with a subset of effectors. |
| Binding Affinity (Kd) | Not Reported | High affinity, specific Kd not reported. Binds directly to Gβγ as confirmed by SPR. | Not explicitly reported, but binding is comparable to Gallein. |
| IC50 | ~1.98 µM (fMLP-induced superoxide production in neutrophils). | ~5 µM (fMLP-dependent neutrophil chemotaxis). Competes for SIGK peptide binding with an IC50 comparable to M119. | Not explicitly reported in comparative assays, but considered a lead compound from which Gallein was developed. |
| Key Effector Interactions | Reported to inhibit Gβγ interaction with Src kinase and PLCβ. | Inhibits Gβγ-dependent PI3Kγ and PLCβ activation. Does not inhibit Gβγ interaction with GIRK channels. | Inhibits Gβγ-dependent PI3Kγ and PLCβ activation. |
Visualizing the Mechanism of Action
Signaling Pathways and Inhibition
The following diagram illustrates the canonical Gβγ signaling pathway and the putative points of intervention for this compound and other inhibitors.
Experimental and Logical Workflows
To rigorously assess the specificity of a compound like this compound, a multi-faceted experimental approach is required.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to validate and quantify the interaction between this compound (or other small molecules) and Gβγ subunits.
Co-Immunoprecipitation (Co-IP) to Assess Interaction Disruption
Objective: To determine if this compound disrupts the interaction between Gβγ and a known effector protein (e.g., PLCβ) in a cellular context.
Materials:
-
Cell line expressing the target GPCR and effectors (e.g., HL-60 or HEK293 cells).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Antibody for immunoprecipitation (e.g., anti-Gβ antibody).
-
Antibody for Western blotting (e.g., anti-PLCβ antibody).
-
Protein A/G magnetic or agarose beads.
-
This compound, Gallein (positive control), and vehicle (e.g., DMSO).
-
Wash Buffer (lysis buffer without detergent).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer).
Protocol:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound, Gallein, or vehicle at desired concentrations for a specified time before stimulation.
-
Stimulation: Stimulate the cells with an appropriate GPCR agonist (e.g., fMLP for neutrophils) to induce Gβγ dissociation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-Gβ antibody to the cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the protein complexes from the beads using Elution Buffer.
-
Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an anti-PLCβ antibody to detect the co-precipitated effector. A reduced amount of PLCβ in the this compound-treated sample compared to the vehicle control would indicate disruption of the Gβγ-PLCβ interaction.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
Objective: To measure the direct binding affinity (Kd) and kinetics (ka, kd) of this compound to purified Gβγ subunits.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified, high-quality Gβγ protein.
-
This compound and control compounds dissolved in running buffer.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Immobilization Buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running Buffer (e.g., HBS-EP+ buffer).
Protocol:
-
Chip Preparation: Equilibrate the sensor chip with Running Buffer.
-
Ligand Immobilization: Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC/NHS. Inject the purified Gβγ protein diluted in Immobilization Buffer to achieve the desired immobilization level (e.g., 2000-4000 RU). Deactivate any remaining active esters with ethanolamine.
-
Analyte Injection: Prepare a serial dilution of this compound (e.g., from 0.1 to 50 µM) in Running Buffer. A vehicle-only sample should be used as a blank for double referencing.
-
Binding Measurement: Inject the this compound dilutions over the Gβγ-immobilized surface and a reference flow cell. Monitor the association and dissociation phases in real-time.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove bound analyte without denaturing the ligand.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the IC50 and binding affinity (Ki) of this compound for the Gβγ subunit by measuring its ability to displace a known fluorescently-labeled Gβγ-binding peptide.
Materials:
-
Purified Gβγ protein.
-
A fluorescently labeled peptide known to bind Gβγ (e.g., fluorescein-labeled SIGK peptide).
-
This compound and unlabeled SIGK peptide (positive control).
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl2, 0.01% Triton X-100, pH 7.4).
-
Microplate reader with fluorescence polarization capabilities.
-
Low-binding black microplates (384-well).
Protocol:
-
Tracer-Protein Binding Assay: First, determine the Kd of the fluorescent peptide for Gβγ. Keep the peptide concentration fixed (e.g., 5 nM) and titrate increasing concentrations of Gβγ. Measure the FP signal until saturation is reached and fit the data to a one-site binding model to determine the Kd.
-
Competition Assay Setup: Use concentrations of Gβγ and fluorescent peptide that result in ~50-80% of the maximum FP signal, ensuring conditions are in the linear range of the binding curve.
-
Compound Titration: In a microplate, add the fixed concentrations of Gβγ and fluorescent peptide to wells containing a serial dilution of this compound or the unlabeled control peptide.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which requires the Kd of the fluorescent peptide and its concentration.
Logical Framework for Evaluation
The relationship between the core question, the compounds, and the methodologies forms a logical framework for a comprehensive evaluation.
Conclusion
The available evidence, primarily from the study by Lin et al., suggests that this compound is a potential inhibitor of Gβγ signaling with micromolar efficacy in cell-based assays. However, the controversy introduced by a now-withdrawn study underscores the critical need for independent and rigorous validation. Compared to more established Gβγ inhibitors like Gallein and M119, quantitative data on this compound's direct binding affinity and specificity profile is currently lacking.
For researchers in drug development, this compound may represent a novel scaffold for Gβγ inhibition, but its mechanism and specificity must be confirmed. The experimental protocols provided in this guide offer a clear roadmap for performing the necessary validation studies, from confirming direct binding and determining affinity with SPR and FP, to verifying its mode of action in a cellular environment with Co-IP and functional assays. Such a data-driven approach is essential to confidently classify this compound's role as a specific Gβγ subunit inhibitor.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. WITHDRAWN: this compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Larixol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Larixol, a diterpenoid used in research, to build a foundation of trust and safety beyond the product itself.
This compound: A Profile for Safe Handling and Disposal
This compound is identified as a substance that can cause skin and eye irritation, as well as respiratory tract irritation.[1] Understanding its properties is the first step toward safe disposal.
| Property | Description | Citation |
| CAS Number | 1438-66-0 | [1] |
| Molecular Formula | C20H34O2 | [1] |
| Appearance | Solid | |
| Hazards | Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Primary Disposal Guideline | Dispose of contents/container in accordance with local, state, and federal regulations. | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial waste generation to final collection. This procedure is designed to meet general laboratory safety standards; however, always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
-
Categorize as Hazardous Waste: Due to its irritant properties, this compound waste should be treated as hazardous chemical waste. Do not mix it with non-hazardous waste like regular trash or sewer-disposable liquids.
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react dangerously if mixed.
Step 2: Use of Appropriate Waste Containers
-
Select a Compatible Container: Use a container that is chemically resistant to this compound and any solvents used in the solution. High-density polyethylene (HDPE) or glass containers are often suitable. The container must have a secure, leak-proof screw-top cap.
-
Container Integrity: Ensure the container is in good condition, free from cracks or contamination. Never use food containers for chemical waste.
Step 3: Proper Labeling of Waste Containers
-
Label Immediately: Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound and any other components in the waste.
-
The specific hazards (e.g., "Irritant").
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or lab group.
-
Step 4: Safe Storage of this compound Waste
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent spills from spreading.
-
Keep Containers Closed: Always keep the waste container securely capped, except when adding waste. Evaporation of chemicals is not a permissible disposal method.
-
Storage Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA (typically 55 gallons) and the time limits for storage.
Step 5: Arranging for Waste Disposal
-
Request a Pickup: Once the container is full or has reached the storage time limit, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: this compound, particularly in solid form or dissolved in organic solvents, should not be poured down the drain. Aqueous solutions may also be restricted depending on local regulations.
Disposal of this compound-Contaminated Materials
-
Solid Waste: Personal protective equipment (PPE), absorbent pads, and other solid materials contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: An empty container that held pure this compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.
Logical Flow for this compound Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always prioritize the guidance provided by your institution's safety officers.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
